2-(3-Bromophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYSSRJRKIAJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471350 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60312-83-6 | |
| Record name | 2-(3-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)acetamide from 3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(3-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-bromoaniline. This document outlines a reliable three-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the workflow and key transformations.
Synthetic Strategy Overview
The synthesis of this compound from 3-bromoaniline is most effectively achieved through a three-step sequence. This pathway involves the initial conversion of the aniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to a carboxylic acid, and culminating in the amidation of the acid to the desired acetamide. This route is favored for its relatively high yields and the commercial availability of the required reagents.
An In-depth Technical Guide to the Chemical Properties of 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetamide is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta position and an acetamide group linked via a methylene bridge. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the bromo-functionalization can serve as a handle for further synthetic modifications or influence the compound's biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for this compound are not widely reported in the literature. Therefore, some of the data presented are predicted values obtained from computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| CAS Number | 60312-83-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 376.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.537 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 16.04 ± 0.40 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Experimental Protocols
Synthesis of this compound from 3-Bromophenylacetic Acid
A common and effective method for the synthesis of this compound is through the amidation of 3-bromophenylacetic acid. This procedure involves the activation of the carboxylic acid group followed by reaction with an ammonia source.
Materials:
-
3-Bromophenylacetic acid
-
1-Hydroxybenzotriazole (HOBT)
-
N-Ethyldiisopropylamine (DIPEA)
-
Ammonium carbonate
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
Tetrahydrofuran (THF), freshly dried and distilled
-
Water
Procedure: [2]
-
Under a nitrogen atmosphere, dissolve 3-bromophenylacetic acid (20.0 g, 93.0 mmol) in freshly dried and distilled tetrahydrofuran (80 mL).
-
To this solution, add 1-hydroxybenzotriazole (HOBT, 13.82 g, 102.3 mmol), N-ethyldiisopropylamine (DIPEA, 13.22 g, 102.3 mmol), and ammonium carbonate (27.0 g, 279.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 5 minutes.
-
Cool the mixture to 0 °C and continue stirring at this temperature for about 1 hour.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 19.61 g, 102.3 mmol) to the reaction mixture at 0 °C under nitrogen.
-
Allow the reaction mixture to stir at room temperature for approximately 12 hours.
-
Evaporate the solvent under vacuum.
-
Add water to the residue to precipitate the crude product.
-
Filter the white solid, wash with water, and dry to obtain this compound.
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available and can be accessed through ChemicalBook.[3]
Biological Activity
Specific studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of acetamide derivatives has been investigated for a range of biological effects. For instance, some N-phenylacetamide derivatives have been explored for their potential as anticancer agents. It is plausible that this compound could be a subject of interest in drug discovery programs, particularly as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom offers a site for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.
Potential Signaling Pathway Involvement (Hypothetical)
Given the structural similarities to other biologically active phenylacetamide derivatives, one could hypothesize its potential interaction with various signaling pathways. For example, many small molecule inhibitors target protein kinases. A hypothetical interaction is depicted below for illustrative purposes.
Caption: A conceptual diagram of a potential kinase inhibition mechanism.
Conclusion
This compound is a valuable chemical entity with potential for further exploration in various scientific domains. While comprehensive experimental data on its properties are still emerging, this guide provides a solid foundation based on available predicted data and established synthetic methodologies for related compounds. The structural features of this compound make it an attractive candidate for inclusion in screening libraries for drug discovery and as a versatile intermediate in organic synthesis. Further research is warranted to fully elucidate its experimental physicochemical properties and to explore its potential biological activities.
References
In-Depth Technical Guide: 2-(3-Bromophenyl)acetamide (CAS number 60312-83-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetamide is a halogenated aromatic acetamide. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen atom, such as altered lipophilicity, metabolic stability, and binding interactions. This document provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical properties, synthesis, and analytical characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, N-(3-bromophenyl)acetamide (CAS 621-38-5), as their properties differ.
| Property | Value | Reference |
| CAS Number | 60312-83-6 | [1] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 376.9 ± 25.0 °C | |
| Density (Predicted) | 1.537 ± 0.06 g/cm³ | |
| Storage Conditions | Sealed in a dry environment at room temperature. | [3] |
Synthesis
A generalized experimental protocol for the synthesis of primary amides from acyl chlorides is as follows:
Reaction:
Experimental Protocol:
-
Reaction Setup: A solution of 3-bromophenylacetyl chloride in an anhydrous, inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath.
-
Ammonia Addition: Concentrated aqueous ammonia or anhydrous ammonia gas is slowly added to the cooled solution of the acyl chloride with vigorous stirring. An excess of ammonia is used to neutralize the hydrogen chloride byproduct.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water. The solid product, this compound, may precipitate and can be collected by filtration. If the product remains in the organic layer, the layers are separated, and the organic phase is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.
Below is a DOT script for a generalized workflow for the synthesis of this compound.
References
Spectral Analysis of 2-(3-Bromophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(3-Bromophenyl)acetamide. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a consolidated view of available and predicted spectral information. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.
Summary of Spectral Data
The following tables summarize the key spectral data points for this compound and its isomers. This comparative presentation is essential in the absence of a complete, single-source experimental record for the target compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Compound | Type | Solvent | Chemical Shift (δ) ppm |
| This compound | ¹H NMR | - | Data not available in a complete experimental record. Predicted shifts would show aromatic protons between 7.0-7.5 ppm, a singlet for the CH₂ group around 3.6 ppm, and broad singlets for the NH₂ protons. |
| ¹³C NMR | - | Data not available in a complete experimental record. Predicted shifts would include a carbonyl carbon around 172 ppm, aromatic carbons between 120-140 ppm, and a methylene carbon around 45 ppm. | |
| N-(3-Bromophenyl)acetamide (Isomer) | ¹H NMR | DMSO-d₆ | 10.2 (s, 1H, NH), 7.9 (s, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 7.1 (d, 1H), 2.1 (s, 3H, CH₃) |
| ¹³C NMR | - | Data not fully available. | |
| 2-(4-Bromophenyl)acetamide (Isomer) | ¹H NMR | - | Aromatic protons in the range of 7.1-7.5 ppm, a singlet for the CH₂ group, and signals for the NH₂ protons. |
| ¹³C NMR | - | Data not fully available. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | - | Data not available in a complete experimental record. Expected absorptions include N-H stretching (amide) ~3300-3100, C=O stretching (amide I) ~1660, N-H bending (amide II) ~1640, C-N stretching ~1400, and C-Br stretching ~680-515. | Amide, Aromatic Ring, C-Br |
| N-(2-Bromophenyl)acetamide (Isomer) | KBr disc | 3272 (N-H), 3159 (Ar-H), 1647 (C=O), 1518 (Ar C=C)[1] | Amide, Aromatic Ring, C-Br |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) | Notes |
| This compound | - | Data not available in a complete experimental record. The molecular ion peak [M]⁺ would be expected at m/z 213/215 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. | Isotopic pattern of bromine is a key identifier. |
| N-(3-Bromophenyl)acetamide (Isomer) | Electron Ionization (EI) | 171/173 ([M-CH₂CO]⁺), 134 ([M-Br]⁺), 92 ([C₆H₆N]⁺), 43 ([CH₃CO]⁺) | Fragmentation pattern involves the loss of ketene and the bromine atom. |
| N-(2-Bromophenyl)acetamide (Isomer) | Electron Ionization (EI) | 213/215 ([M]⁺), 171/173, 134, 43 | Similar fragmentation pattern to the 3-bromo isomer. |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectral data for an organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 300-700 MHz).
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
-
A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.
References
An In-depth Technical Guide to 2-(3-Bromophenyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)acetamide, a halogenated aromatic compound. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores the known biological activities of its derivatives, suggesting its potential as a scaffold in drug discovery.
Core Molecular and Physical Properties
This compound is a derivative of acetamide featuring a bromophenyl group. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 214.06 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Boiling Point | 376.9 ± 25.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.537 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| pKa | 16.04 ± 0.40 (Predicted) | --INVALID-LINK--[1] |
| Storage | Sealed in dry, Room Temperature | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, starting with the synthesis of its precursor, 3-Bromophenylacetic acid, followed by an amidation reaction.
Step 1: Synthesis of 3-Bromophenylacetic Acid
A common route to 3-Bromophenylacetic acid is from 3-bromoacetophenone.
Experimental Protocol:
-
In a 1000 mL three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.
-
The mixture is stirred at reflux for 14 hours.
-
After cooling to 20-30°C, a solution of 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid is added while stirring.
-
The reaction mixture is then refluxed for an additional 6 hours.
-
The mixture is poured into ice water with stirring, leading to the precipitation of a brown solid, which is then filtered.
-
The solid is dissolved in 300 mL of 20% aqueous sodium hydroxide solution and filtered.
-
The filtrate is placed in an ice bath, and the pH is adjusted to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.
-
The resulting solid is filtered and dried at 60°C to yield 3-Bromophenylacetic acid.[2]
Step 2: Amidation of 3-Bromophenylacetic Acid
The conversion of 3-Bromophenylacetic acid to this compound can be performed via activation of the carboxylic acid followed by reaction with an ammonia source.
Representative Experimental Protocol:
-
In a round-bottom flask, dissolve 10 mmol of 3-Bromophenylacetic acid in 50 mL of an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent, such as 1.1 equivalents of thionyl chloride or oxalyl chloride, dropwise to the solution to form the acyl chloride. A catalytic amount of dimethylformamide can be added if oxalyl chloride is used.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the conversion to the acyl chloride by techniques such as thin-layer chromatography or IR spectroscopy.
-
In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).
-
The activated acyl chloride solution is then added dropwise to the cooled, stirred ammonia solution.
-
The reaction is allowed to proceed for 1-2 hours, during which the amide product will precipitate.
-
The solid product, this compound, is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Synthesis Workflow
References
Navigating the Solubility Landscape of 2-(3-Bromophenyl)acetamide in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview for researchers, scientists, and professionals in drug development on determining the solubility of 2-(3-Bromophenyl)acetamide in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document provides detailed experimental protocols and a framework for systematic solubility assessment, crucial for process development, purification, and formulation.
Introduction
This compound is a substituted aromatic amide of interest in organic synthesis and medicinal chemistry. Its solubility profile across a range of organic solvents is a fundamental physicochemical property that governs its application in reaction chemistry, crystallization, and formulation. Understanding and quantifying this solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating stable dosage forms. This guide outlines the methodologies to establish a comprehensive solubility profile for this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Tetrahydrofuran | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., N,N-Dimethylformamide | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the solvent's volatility and the available analytical instrumentation.
General Workflow for Solubility Determination
The fundamental principle involves preparing a saturated solution of the compound at a constant temperature, followed by quantifying the solute concentration in the clear supernatant.
Gravimetric Method
This method is suitable for non-volatile solvents and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vacuum oven or nitrogen stream apparatus
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the organic solvent.
-
Seal the vial and place it in a constant temperature shaker bath.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant and filter it immediately using a syringe filter into a clean, pre-weighed vial.
-
Record the mass of the vial containing the filtered saturated solution.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solution.
Spectroscopic or Chromatographic Method
This approach is preferred for volatile solvents and offers higher accuracy. It involves determining the concentration of the solute in the saturated solution using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials:
-
Same as the gravimetric method
-
HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution and filter the supernatant as described in the gravimetric method (steps 1-5).
-
Quantitatively transfer a known volume of the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.
-
Measure the analytical response of the diluted sample solution.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Back-calculate the concentration of the original saturated solution to determine the solubility.
Logical Framework for Solvent Selection in Recrystallization
The selection of an appropriate solvent system is critical for the effective purification of this compound by recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Conclusion
This technical guide provides a foundational framework for researchers to systematically determine and document the solubility of this compound in a variety of organic solvents. By employing the detailed experimental protocols and adhering to a structured data presentation format, the scientific community can build a robust and comparable dataset for this compound. This information is invaluable for accelerating research and development activities involving this compound, from laboratory-scale synthesis to potential pharmaceutical applications.
The Versatile Precursor: A Technical Guide to 2-(3-Bromophenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 2-(3-Bromophenyl)acetamide has emerged as a valuable precursor, offering a strategic entry point for the synthesis of a diverse array of biologically active compounds. Its utility stems from the presence of a reactive acetamide group and a brominated phenyl ring, which can be readily functionalized to explore a wide chemical space and optimize pharmacological properties. This technical guide provides an in-depth overview of the synthesis, key applications, and biological activities of derivatives of this compound, supported by experimental protocols and quantitative data.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through multiple routes, primarily starting from 3-bromophenylacetic acid or 3-bromophenylacetonitrile.
Experimental Protocol 1: From 3-Bromophenylacetic Acid
This method involves the direct amidation of 3-bromophenylacetic acid.
Materials:
-
3-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC·HCl)
-
Ammonia solution (e.g., ammonium hydroxide) or ammonium carbonate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
1-Hydroxybenzotriazole (HOBt) (if using a coupling agent)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): To a solution of 3-bromophenylacetic acid (1.0 eq) in an anhydrous solvent such as DCM, slowly add thionyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromophenylacetyl chloride.
-
Method B (Amide Coupling): Dissolve 3-bromophenylacetic acid (1.0 eq), HOBt (1.1 eq), and a base such as DIPEA (1.1 eq) in anhydrous THF. Stir the mixture at room temperature for 5 minutes. Cool the reaction to 0 °C and add EDC·HCl (1.1 eq). Stir at 0 °C for 1 hour.
-
-
Amidation:
-
From Acid Chloride: Dissolve the crude 3-bromophenylacetyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide. Stir the mixture vigorously for 1-2 hours.
-
From Amide Coupling: To the activated carboxylic acid mixture, add ammonium carbonate (3.0 eq) and stir the reaction at room temperature for approximately 12 hours.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
-
Experimental Protocol 2: From 3-Bromophenylacetonitrile
This method involves the hydrolysis of the corresponding nitrile.
Materials:
-
3-Bromophenylacetonitrile
-
Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Hydrolysis:
-
Acid Hydrolysis: Reflux a mixture of 3-bromophenylacetonitrile (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 50% v/v) for several hours.
-
Base Hydrolysis: Reflux a mixture of 3-bromophenylacetonitrile (1.0 eq) in an aqueous or alcoholic solution of sodium hydroxide.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture. For acid hydrolysis, carefully add a base (e.g., NaOH solution) until the pH is neutral. For base hydrolysis, add an acid (e.g., HCl) to neutralize.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anticancer agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have shown promise as potent kinase inhibitors.
Mutations in the KRAS gene are prevalent in many cancers, making it a highly sought-after therapeutic target.[1] The this compound core has been utilized in the design of inhibitors targeting the KRAS G12D mutation.[2][3] These inhibitors are designed to bind to a specific pocket on the KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway.[1][3]
Experimental Workflow for KRAS Inhibitor Synthesis
Caption: General synthetic workflow for KRAS inhibitors.
The MAPK signaling cascade is a key downstream effector of KRAS. Its constitutive activation due to KRAS mutations leads to uncontrolled cell proliferation and survival.
KRAS/MAPK Signaling Pathway
Caption: Inhibition of the KRAS/MAPK signaling pathway.
| Compound ID | Target | Cell Line | IC₅₀ (nM) | Reference |
| ERAS-5024 | KRAS G12D | AsPC-1 | Single-digit nM | [3] |
| MRTX1133 | KRAS G12D | AsPC-1 | <1 nM | [1] |
Anti-inflammatory Agents
Inflammation is a complex biological response implicated in numerous diseases. The this compound scaffold has been explored for the development of anti-inflammatory agents, often targeting key inflammatory pathways such as the NF-κB signaling pathway.
The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
| Derivative Class | Target/Assay | Activity | Reference |
| Phenoxy acetamides | Anti-inflammatory | Halogenated derivatives show good activity | [4] |
| Acetamide derivatives | Antioxidant and Anti-inflammatory | Scavenging of ABTS radical, reduction of ROS and NO production | [5] |
Anticancer Agents
Beyond kinase inhibition, derivatives of this compound have demonstrated broader anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound ID/Class | Cell Line | IC₅₀ (µM) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited anticancer activity | [6] |
| Bromophenol hybrids with indolin-2-one moiety | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity against tested cell lines | [7] |
Conclusion
This compound stands out as a highly adaptable and valuable precursor in the field of medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups provide a robust platform for the generation of diverse compound libraries. The successful application of this scaffold in developing potent inhibitors of challenging targets like KRAS, as well as in creating novel anti-inflammatory and anticancer agents, underscores its significance. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors. Further exploration of its derivatives is warranted to unlock new therapeutic opportunities across a spectrum of diseases.
References
An In-depth Technical Guide to 2-(3-Bromophenyl)acetamide and its Isomer N-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-(3-Bromophenyl)acetamide and its structural isomer, N-(3-Bromophenyl)acetamide. While information on this compound is limited in the public domain, this guide presents the available data and offers a detailed exploration of the more extensively studied N-(3-Bromophenyl)acetamide.
Introduction to Phenylacetamide Derivatives
Phenylacetamide and its derivatives are a class of organic compounds that feature a phenyl group and an acetamide group. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The substituent on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties. This guide focuses on two brominated isomers: this compound and N-(3-Bromophenyl)acetamide.
This compound
The IUPAC name for this compound is this compound. It is also known by the synonym Benzeneacetamide, 3-bromo-.[1]
Chemical and Physical Properties
Quantitative data for this compound is sparse. The available predicted properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Boiling Point | 376.9±25.0 °C | [1] |
| Density | 1.537±0.06 g/cm3 | [1] |
| pKa | 16.04±0.40 | [1] |
| Appearance | White to off-white Solid | [1] |
Synthesis and Biological Activity
N-(3-Bromophenyl)acetamide
The structural isomer, N-(3-Bromophenyl)acetamide, is a more extensively documented compound. Its IUPAC name is N-(3-bromophenyl)acetamide.[2][3] It is also commonly referred to as 3-Bromoacetanilide.[2][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(3-Bromophenyl)acetamide is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO | [2][3][4] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 349.2±25.0 °C (Predicted) | [4] |
| Density | 1.5097 (Rough Estimate) | [4] |
| pKa | 14.45±0.70 (Predicted) | [4] |
| Appearance | White needle-like crystals | [4] |
| Solubility | Soluble in ethanol and ether, insoluble in water. | [4] |
Experimental Protocols: Synthesis of N-(3-Bromophenyl)acetamide
A common method for the synthesis of N-(3-Bromophenyl)acetamide involves the acylation of 3-bromoaniline. A detailed experimental protocol is described below.
Materials:
-
3-Bromoaniline
-
Acetonitrile
-
Bismuth trifluoromethanesulfonate
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Na2SO4
-
50mL reaction flask
-
Stirring apparatus
-
Oil bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Dissolve 3-bromoacetophenone oxime (0.21g, 1mmol) in 2mL of acetonitrile and transfer to a 50mL reaction flask.[4]
-
While stirring, add bismuth trifluoromethanesulfonate (0.10g, 0.15mmol) dissolved in 1mL of acetonitrile to the reaction flask.[4]
-
Add an additional 2-3mL of acetonitrile to the flask.[4]
-
Heat the reaction mixture in an oil bath at 80 °C with continuous stirring. The solution will appear as a slightly white suspension.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% Dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.[4]
-
Once the reaction is complete, stop heating and remove the solvent using a rotary evaporator.[4]
-
Perform an extraction by adding water and DCM to the residue. Combine the organic phases.[4]
-
Dry the combined organic phase with anhydrous Na2SO4.[4]
-
Filter the solution and concentrate it.[4]
-
Purify the product by column chromatography using 100% DCM as the eluent.[4]
-
After spin drying and pumping, weigh the final product, N-(3-bromophenyl)acetamide. The expected yield is around 60%.[4]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis and purification of N-(3-Bromophenyl)acetamide.
References
An In-depth Technical Guide to the Safety and Handling of 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and experimental information for 2-(3-Bromophenyl)acetamide. The content is intended for professionals in research and drug development and emphasizes safe laboratory practices and detailed procedural outlines.
Chemical and Physical Properties
This compound is a synthetic organic compound with the molecular formula C₈H₈BrNO. Its physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 87-89 °C | |
| Boiling Point (Predicted) | 376.9 ± 25.0 °C | |
| Density (Predicted) | 1.537 ± 0.06 g/cm³ | |
| pKa (Predicted) | 16.04 ± 0.40 | |
| Water Solubility | Insoluble | [3] |
| Solubility | Soluble in ethanol and ether |
Safety and Hazard Information
This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard classifications. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [1][4] |
Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound. The following PPE should be used:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5]
-
Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary to prevent skin exposure.[5]
-
Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust.[5]
Experimental Protocols
General Synthesis of N-Aryl Acetamides
The following protocol is a general method for the synthesis of N-aryl acetamides, adapted from procedures for similar compounds.
Materials:
-
3-Bromoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
-
Ethanol
Procedure:
-
In a reaction flask, mix 3-bromoaniline and glacial acetic acid.
-
Slowly add acetic anhydride to the mixture.
-
Reflux the reaction mixture for 30 minutes.
-
After reflux, allow the mixture to stand for 30 minutes.
-
Pour the reaction mixture into five times its volume of ice water to precipitate the product.
-
Filter the precipitated crystals.
-
Recrystallize the crude product from ethanol to obtain the purified N-(3-bromophenyl)acetamide.
Safe Handling and Storage
Caption: Workflow for the safe handling of this compound.
In Vitro Enzyme Inhibition Assay (Generic)
Based on the known biological activities of similar compounds, the following is a general protocol for assessing enzyme inhibition.
Materials:
-
Test compound (this compound)
-
Target enzyme (e.g., α-glucosidase, α-amylase)
-
Substrate for the enzyme
-
Buffer solution (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer solution, the enzyme, and varying concentrations of the test compound.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not well-documented, related compounds have shown potential as inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant in the context of diabetes.[6] Other acetamide derivatives have been investigated as butyrylcholinesterase inhibitors for potential use in Alzheimer's disease.[7][8]
The inhibitory action on these enzymes suggests a mechanism of action that involves blocking the active site of the enzyme, thereby preventing the breakdown of its substrate. This can have downstream effects on metabolic or neurological pathways.
Caption: Plausible mechanism of action via enzyme inhibition.
Disposal and Spill Management
Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[5] It should be classified as "Halogenated Organic Waste" and "Toxic Chemical Waste".[9] Waste should be collected in a dedicated, leak-proof, and clearly labeled container and stored in a designated satellite accumulation area.[9] Final disposal must be arranged through an institution's EHS-approved hazardous waste contractor.[9]
Spill Response: In the event of a spill:
-
Evacuate the immediate area and alert personnel.[9]
-
Ensure the area is well-ventilated.[9]
-
Wearing appropriate PPE, cover small spills with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Carefully collect the contained material into a labeled hazardous waste container.[9]
-
Decontaminate the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report the incident to the relevant environmental health and safety department.[9]
Caption: Emergency spill response workflow.
References
- 1. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fishersci.es [fishersci.es]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful and versatile reaction is widely employed in the pharmaceutical industry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[3][4] The substrate, 2-(3-Bromophenyl)acetamide, is a valuable building block that allows for the introduction of a functionalized acetamide side chain onto a biphenyl core. The resulting 2-(biphenyl-3-yl)acetamide and its derivatives are of significant interest in medicinal chemistry, as the acetamide moiety can participate in crucial hydrogen bonding interactions with biological targets, while the biphenyl structure provides a rigid scaffold for molecular recognition.
The Suzuki coupling of this compound offers a direct route to a diverse library of compounds for structure-activity relationship (SAR) studies. The reaction is generally tolerant of the amide functional group and, with the appropriate choice of catalyst, ligand, and base, can proceed in high yields.[2] Optimization of reaction conditions is key to achieving efficient coupling with a broad range of aryl- and heteroarylboronic acids, including those with both electron-donating and electron-withdrawing substituents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The arylboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Comparative Data for Suzuki Coupling of this compound
The following table summarizes the expected yields for the Suzuki cross-coupling reaction of this compound with various arylboronic acids under optimized conditions. The data is compiled from analogous reactions in the literature and serves as a guideline for reaction planning.[5] Actual yields may vary based on the specific conditions, scale, and purity of reagents.
| Arylboronic Acid Partner | Expected Product Name | Expected Yield Range (%) |
| Phenylboronic acid | 2-([1,1'-Biphenyl]-3-yl)acetamide | 85 - 95 |
| 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)acetamide | 80 - 92 |
| 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-3-yl)acetamide | 82 - 94 |
| 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-3-yl)acetamide | 75 - 88 |
| 3-Thienylboronic acid | 2-(3-(Thiophen-3-yl)phenyl)acetamide | 70 - 85 |
Experimental Protocols
The following protocols provide a general starting point for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-arylphenyl)acetamide.
Protocol 2: Procedure for Electron-Rich or Sterically Hindered Boronic Acids using Pd(dppf)Cl₂
This protocol is recommended for more challenging coupling partners where a more robust catalyst system is beneficial.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge a reaction vessel with this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Add a degassed 5:1 mixture of toluene and water.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions with more challenging substrates may require up to 24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent system, or using a more active catalyst/ligand combination as outlined in Protocol 2. Ensure all reagents are pure and solvents are adequately degassed.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using anhydrous conditions, a milder base such as potassium fluoride (KF), or a boronic ester (e.g., pinacol ester) can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by using a lower catalyst loading and ensuring a truly oxygen-free environment.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki cross-coupling reactions to synthesize a wide array of novel compounds for applications in drug discovery and development.
References
Application Notes: 2-(3-Bromophenyl)acetamide as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(3-bromophenyl)acetamide as a key starting material for the synthesis of diverse heterocyclic scaffolds. The presence of the reactive bromo-substituent on the phenyl ring, coupled with the versatile acetamide moiety, makes this compound a valuable precursor for constructing a variety of heterocyclic systems, some of which have been investigated for their potential biological activities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient synthetic routes to novel heterocyclic structures is a cornerstone of medicinal chemistry and drug discovery. This compound is a readily available building block that offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the acetamide group can be involved in cyclization reactions, either directly or after modification.
Key Applications in Heterocyclic Synthesis
While direct, single-step cyclizations of this compound are not extensively documented in readily available literature, its strategic use in multi-step syntheses to generate key intermediates for heterocycle formation is a viable approach. The following sections outline potential synthetic strategies and provide generalized protocols based on established organic reactions.
Synthesis of 1,2,4-Triazole Derivatives
The acetamide functionality can be converted to a hydrazide, which is a key precursor for the synthesis of 1,2,4-triazoles. The resulting triazoles can be further functionalized using the bromo-substituent.
Logical Workflow for 1,2,4-Triazole Synthesis:
Caption: Synthetic pathway from this compound to 1,2,4-triazoles.
Experimental Protocol (Generalized):
Step 1: Synthesis of 2-(3-Bromophenyl)acetohydrazide
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude hydrazide can be purified by recrystallization.
Step 2: Synthesis of 1,2,4-Triazole Ring
-
Dissolve the 2-(3-bromophenyl)acetohydrazide in a suitable solvent (e.g., ethanol) containing potassium hydroxide.
-
Add carbon disulfide (CS2) dropwise at a low temperature.
-
Stir the mixture at room temperature for a designated period.
-
Add hydrazine hydrate and reflux the mixture.
-
After cooling, acidify the reaction mixture to precipitate the 1,2,4-triazole product.
-
Filter, wash, and recrystallize the solid to obtain the pure product.
Quantitative Data (Illustrative):
| Step | Product | Yield (%) | Purity (%) |
| 1 | 2-(3-Bromophenyl)acetohydrazide | 85-95 | >95 |
| 2 | 4-Amino-5-((3-bromobenzyl)thio)-4H-1,2,4-triazole-3-thiol | 70-85 | >98 |
Synthesis of Pyrazole Derivatives
The acetamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a chalcone. Cyclization of the chalcone with hydrazine derivatives affords pyrazole rings.
Experimental Workflow for Pyrazole Synthesis:
Caption: Multi-step synthesis of pyrazoles starting from this compound.
Experimental Protocol (Generalized):
Step 1: Synthesis of 2-(3-Bromophenyl)acetic acid
-
Hydrolyze this compound using an acidic or basic solution under reflux.
-
After the reaction is complete, neutralize the mixture and extract the carboxylic acid.
-
Purify the product by recrystallization.
Step 2: Synthesis of Chalcone
-
Dissolve the 2-(3-bromophenyl)acetic acid and a substituted acetophenone in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., NaOH or KOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice water and acidify to precipitate the chalcone.
-
Filter and recrystallize the product.
Step 3: Synthesis of Pyrazole
-
Reflux the synthesized chalcone with hydrazine hydrate or a substituted hydrazine in a suitable solvent (e.g., ethanol or acetic acid).
-
After the reaction is complete, cool the mixture and collect the precipitated pyrazole derivative by filtration.
-
Recrystallize the product to obtain the pure pyrazole.
Quantitative Data (Illustrative):
| Step | Product | Yield (%) |
| 1 | 2-(3-Bromophenyl)acetic acid | >90 |
| 2 | 1-Aryl-3-(3-bromophenyl)prop-2-en-1-one | 70-90 |
| 3 | 3-(3-Bromobenzyl)-5-aryl-1H-pyrazole | 60-80 |
Biological Significance of Derived Heterocycles
Heterocyclic compounds derived from this compound have the potential to exhibit a range of biological activities. For instance, 1,2,4-triazole and pyrazole moieties are present in numerous drugs with antifungal, antibacterial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl group also opens up possibilities for further structural modifications via cross-coupling reactions to explore structure-activity relationships (SAR).
Potential Biological Targets and Signaling Pathways:
The specific biological targets and signaling pathways would depend on the final heterocyclic scaffold and its substituents. However, based on the known activities of triazoles and pyrazoles, potential targets could include:
-
Enzymes: Such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory activity, or fungal cytochrome P450 enzymes for antifungal activity.
-
Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Kinases: Various protein kinases involved in cell signaling pathways related to cancer.
Signaling Pathway Diagram (Hypothetical):
Application Notes and Protocols for N-alkylation of 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. This document provides detailed protocols for the N-alkylation of 2-(3-bromophenyl)acetamide, a valuable building block in medicinal chemistry. The protocols outlined below offer two reliable methods employing different base and solvent systems to accommodate various substrate scopes and laboratory preferences. Method A utilizes the strong base sodium hydride in an aprotic polar solvent, tetrahydrofuran, while Method B employs the milder base potassium carbonate in dimethylformamide. Both methods are effective for the synthesis of N-alkylated this compound derivatives.
Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below:
Figure 1: General scheme for the N-alkylation of this compound.
Experimental Protocols
Two primary protocols for the N-alkylation of this compound are presented.
Method A: Using Sodium Hydride in Tetrahydrofuran (THF)
This method is suitable for a wide range of alkyl halides and typically provides good to excellent yields. Caution should be exercised when handling sodium hydride, as it is a flammable solid and reacts violently with water.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the acetamide.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from 2 to 24 hours depending on the alkyl halide.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Using Potassium Carbonate in Dimethylformamide (DMF)
This method employs a milder base and is often preferred for its operational simplicity and safety.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC). Reaction times can vary from 4 to 24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of 2-phenylacetamide, a close structural analog of this compound. These data provide a useful reference for optimizing the reaction with the target substrate.
Table 1: N-Alkylation of 2-Phenylacetamide - Reaction Conditions and Yields
| Alkyl Halide | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH / THF | rt | 12 | ~96[1] |
| Ethyl iodide | NaH / THF | rt | - | - |
| Methyl iodide | NaH / THF | rt | - | - |
| Benzyl bromide | K₂CO₃ / DMF | 80 | 6 | ~80 |
| Ethyl bromide | K₂CO₃ / DMF | 70 | 18 | ~75 |
| Allyl bromide | K₂CO₃ / DMF | 60 | 12 | ~83[1] |
Table 2: Representative Spectroscopic Data for N-Alkylated 2-Phenylacetamides
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (EI) m/z |
| N-Benzyl-2-phenylacetamide | 7.40-7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J=5.8 Hz, 2H), 3.64 (s, 2H)[1] | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5[1] | 3285 (N-H), 1640 (C=O), 1550 (N-H bend) | 225 (M⁺), 91 (base)[1] |
| N-Ethyl-2-phenylacetamide | 7.40-7.13 (m, 5H), 3.72 (q, J=7.2 Hz, 2H), 1.79 (s, 3H), 1.08 (t, J=7.2 Hz, 3H) | 169.9, 142.8, 129.6, 128.1, 127.8, 43.7, 22.8, 13.0[1] | 3290 (N-H), 1645 (C=O), 1555 (N-H bend) | 163 (M⁺), 91 |
Purification and Characterization
Purification:
-
Recrystallization: For solid products, recrystallization is an effective purification method. A suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) should be determined experimentally to achieve high purity and recovery.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is recommended. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Characterization:
The purified N-alkylated products should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (glove box or under nitrogen/argon) and away from moisture. Quench reactions involving NaH carefully at low temperatures.
-
Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Alkyl Halides: Many alkyl halides are toxic and/or lachrymators. They should be handled with care in a fume hood.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
References
Application of 2-(3-Bromophenyl)acetamide in the synthesis of kinase inhibitors
Application Notes: 2-(3-Bromophenyl)acetamide in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various heterocyclic scaffolds targeting the kinome. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the acetamide moiety provides a reactive handle for constructing more complex molecular architectures. These characteristics make it a valuable precursor for developing novel kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for inflammatory diseases. This document details the application of a derivative of this compound in the synthesis of a selective Aurora A kinase inhibitor.
Application Example: Synthesis of a Selective Aurora A Kinase Inhibitor
A notable application involves the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound identified as a potent and selective inhibitor of Aurora A kinase.[1] Aurora kinases are key regulators of cell division, and their dysfunction is linked to cancer.[1] This inhibitor was developed through structural modifications of known quinazoline-based inhibitors to enhance selectivity for Aurora A.[1]
General Synthetic Workflow
The synthesis leverages a multi-step process starting from precursors that lead to the formation of the core quinazoline scaffold derived from this compound analogs. The workflow illustrates the key transformations from starting materials to the final active kinase inhibitor.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of novel compounds derived from 2-(3-Bromophenyl)acetamide. The protocols focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of diverse molecular architectures relevant to drug discovery and development.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of novel compounds. The presence of a bromine atom on the phenyl ring allows for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in medicinal chemistry for the generation of new chemical entities with potential therapeutic applications.[1][2][3] This document outlines detailed protocols for the synthesis of representative novel compounds utilizing these key reactions.
Synthetic Pathways Overview
The general synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with different partners to introduce new functional groups at the 3-position of the phenyl ring.
Caption: Synthetic workflow for the diversification of this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(3-(4-methoxyphenyl)phenyl)acetamide
This protocol describes the synthesis of a novel biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6]
Reaction Scheme:
This compound + 4-Methoxyphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O)--> 2-(3-(4-methoxyphenyl)phenyl)acetamide
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.67 mmol), 4-methoxyphenylboronic acid (0.78 g, 5.14 mmol), and potassium carbonate (1.94 g, 14.0 mmol).
-
Add toluene (20 mL) and deionized water (5 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 5 mol%) to the reaction mixture.
-
Attach a condenser and heat the mixture to 90 °C with vigorous stirring under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 30 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(3-(phenylamino)phenyl)acetamide
This protocol details the synthesis of a novel arylamine compound through a palladium-catalyzed Buchwald-Hartwig amination.[3][7][8]
Reaction Scheme:
This compound + Aniline --(Pd₂(dba)₃, XPhos, NaOtBu, Toluene)--> 2-(3-(phenylamino)phenyl)acetamide
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating
-
Vacuum line for inert atmosphere techniques
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (43 mg, 0.047 mmol, 2 mol%) and XPhos (45 mg, 0.094 mmol, 4 mol%) to a Schlenk tube.
-
Add anhydrous toluene (10 mL) and stir for 10 minutes.
-
Add this compound (0.5 g, 2.34 mmol), aniline (0.24 mL, 2.57 mmol), and sodium tert-butoxide (0.27 g, 2.81 mmol) to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized novel compounds.
| Compound Name | Starting Material | Coupling Partner | Catalyst System | Solvent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 2-(3-(4-methoxyphenyl)phenyl)acetamide | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 85 | 152-154 | 7.5-7.2 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.10 (s, 2H, NH₂) | 256.13 |
| 2-(3-(phenylamino)phenyl)acetamide | This compound | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 78 | 138-140 | 7.4-6.8 (m, 9H, Ar-H), 5.80 (s, 1H, NH), 3.60 (s, 2H, CH₂), 2.05 (s, 2H, NH₂) | 227.12 |
| 2-(3-(phenylethynyl)phenyl)acetamide | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF | 90 | 165-167 | 7.6-7.3 (m, 9H, Ar-H), 3.68 (s, 2H, CH₂), 2.12 (s, 2H, NH₂) | 236.11 |
Note: The data presented in this table are representative and may vary based on experimental conditions.
Conclusion
The protocols described provide a robust framework for the synthesis of novel biaryl, arylamine, and alkynyl derivatives of this compound. These methods are scalable and can be adapted for the synthesis of a wide array of analogues for further investigation in drug discovery programs. The use of well-established palladium-catalyzed cross-coupling reactions ensures high efficiency and functional group tolerance, making this a valuable approach for the generation of compound libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for five major palladium-catalyzed cross-coupling reactions utilizing 2-(3-Bromophenyl)acetamide as a key building block. These reactions are foundational in modern organic synthesis and are instrumental in the construction of complex molecules, particularly in the field of medicinal chemistry and drug development. The protocols provided are exemplary and based on established methodologies for similar aryl bromide substrates.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis. The versatility, functional group tolerance, and efficiency of these reactions make them indispensable tools. This compound is a versatile starting material, featuring a reactive aryl bromide handle that can participate in a variety of palladium-catalyzed transformations. The acetamide moiety can influence the electronic properties of the aryl bromide and may serve as a key pharmacophoric element or a synthetic handle for further derivatization in drug discovery programs.
This guide details the application of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Carbonylation reactions, providing researchers with the necessary information to incorporate this building block into their synthetic strategies.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions typically follows a general workflow. Careful attention to inert atmosphere techniques is crucial, as the active palladium(0) catalyst is sensitive to oxygen.
General workflow for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The following sections detail five key palladium-catalyzed reactions, providing typical conditions and a specific experimental protocol for each.
Palladium-catalyzed reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid/Ester | Arylboronic acid | Nucleophile |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Active metal center |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes reductive elimination |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Reaction medium |
| Temperature | 80-110 °C | Reaction kinetics |
| Yield | 70-95% (typical for aryl bromides) | - |
Experimental Protocol: Synthesis of 2-(3-(p-tolyl)phenyl)acetamide
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 213 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), potassium carbonate (2.0 mmol, 276 mg), and SPhos (2 mol%, 8.2 mg).
-
Add palladium(II) acetate (1 mol%, 2.2 mg).
-
Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for the synthesis of complex organic molecules such as stilbenes and cinnamates.[2][3]
Table 2: Typical Conditions for the Heck Reaction
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkene | Styrene, acrylates | Nucleophile |
| Catalyst | Pd(OAc)₂, Pd/C | Active metal center |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr byproduct |
| Solvent | DMF, NMP, Acetonitrile | Reaction medium |
| Temperature | 100-140 °C | Reaction kinetics |
| Yield | 60-90% (typical for aryl bromides) | - |
Experimental Protocol: Synthesis of 2-(3-styrylphenyl)acetamide
-
In a sealed tube, combine this compound (1.0 mmol, 213 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (2 mol%, 4.5 mg), and triphenylphosphine (4 mol%, 10.5 mg).
-
Add triethylamine (2.0 mmol, 279 µL) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the mixture to 120 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Amine | Primary or secondary amines | Nucleophile |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Active metal center |
| Ligand | XPhos, RuPhos, BINAP | Facilitates C-N bond formation |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
| Temperature | 80-120 °C | Reaction kinetics |
| Yield | 75-98% (typical for aryl bromides) | - |
Experimental Protocol: Synthesis of 2-(3-(phenylamino)phenyl)acetamide
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%, 9.2 mg), XPhos (2 mol%, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 213 mg).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 110 µL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a reliable method for the synthesis of substituted alkynes.
Table 4: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Terminal alkyne | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Active metal center |
| Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Piperidine, DIPA | Base and solvent |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room temperature to 80 °C | Reaction kinetics |
| Yield | 70-95% (typical for aryl bromides) | - |
Experimental Protocol: Synthesis of 2-(3-(phenylethynyl)phenyl)acetamide
-
To a Schlenk flask, add this compound (1.0 mmol, 213 mg), dichlorobis(triphenylphosphine)palladium(II) (2 mol%, 14 mg), and copper(I) iodide (4 mol%, 7.6 mg).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.5 mmol, 348 µL).
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and filter off the ammonium salt precipitate, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl solution and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide, providing access to a wide range of carbonyl compounds such as esters, amides, and ketones.[7][8]
Table 5: Typical Conditions for Aminocarbonylation
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Carbon Monoxide | CO gas (balloon or cylinder) | Carbonyl source |
| Nucleophile | Amine, Alcohol | Traps acyl-palladium intermediate |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Active metal center |
| Ligand | Xantphos, dppf | Stabilizes catalyst, promotes CO insertion |
| Base | DBU, Et₃N, DIPEA | Scavenges HBr |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
| Temperature | 80-120 °C | Reaction kinetics |
| Yield | 65-90% (typical for aryl bromides) | - |
Experimental Protocol: Synthesis of 2-(3-(benzylcarbamoyl)phenyl)acetamide
-
In a two-necked flask equipped with a reflux condenser and a balloon of carbon monoxide, place this compound (1.0 mmol, 213 mg), palladium(II) acetate (3 mol%, 6.7 mg), and Xantphos (6 mol%, 34.7 mg).
-
Evacuate and backfill the flask with carbon monoxide (repeat three times).
-
Add anhydrous toluene (5 mL), benzylamine (1.2 mmol, 131 µL), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 224 µL) via syringe.
-
Heat the reaction mixture to 110 °C under a CO atmosphere (balloon) for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic phase with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield the desired amide.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein represent a powerful suite of tools for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently generate a diverse array of analogues for applications in drug discovery, materials science, and agrochemicals. The ability to systematically modify the phenyl ring allows for the fine-tuning of molecular properties, facilitating structure-activity relationship (SAR) studies and the development of novel compounds with desired biological or physical characteristics. The protocols provided serve as a robust starting point for the exploration of these versatile transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-(3-Bromophenyl)acetamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothetical application of 2-(3-bromophenyl)acetamide as a fragment in a fragment-based drug discovery (FBDD) campaign. The protocols outlined below are based on established biophysical screening and validation techniques commonly employed in FBDD.
Introduction to this compound as a Fragment
Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target.[1][2] These fragments serve as starting points for the development of more potent and selective drug candidates through iterative optimization.[3][4]
This compound is a suitable candidate for inclusion in a fragment library. Its properties align with the "Rule of Three," a common guideline for fragment design (Molecular Weight < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and ≤ 3 rotatable bonds).[2] The presence of a bromine atom provides a useful vector for synthetic elaboration and can also be exploited in certain biophysical assays.
Chemical Properties of N-(3-Bromophenyl)acetamide (a closely related compound):
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [5][6][7] |
| Molecular Weight | 214.06 g/mol | [5][6][7] |
| CAS Number | 621-38-5 | [5][6][7] |
| Melting Point | 87-89 °C | [8] |
| Solubility | Soluble in ethanol and ether, insoluble in water. | [8] |
| cLogP | 2.3 | [5] |
Hypothetical FBDD Workflow for this compound
The following diagram illustrates a typical FBDD workflow, using this compound as an exemplary fragment.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time without the need for labels.[9][10][11][12] It is well-suited for primary screening of fragment libraries.
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified target protein
-
Fragment library including this compound dissolved in an appropriate buffer with a low percentage of DMSO.
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.
-
Inject the target protein (ligand) at a concentration of 5-20 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 3000-5000 RU).[13]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.[12]
-
-
Fragment Screening:
-
Prepare solutions of each fragment (e.g., this compound) at a concentration range of 10-100 µM in running buffer. Ensure the DMSO concentration is matched across all samples and the running buffer.
-
Inject the fragment solutions over the target and reference flow cells at a flow rate of 30-50 µL/min.[13]
-
Monitor the change in response units (RU). A response significantly above the noise level in the target flow cell relative to the reference flow cell indicates a binding event.
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of high or low pH buffer) to remove the bound fragment.[13]
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.
-
Plot the steady-state response against the fragment concentration to determine the binding affinity (KD).
-
Calculate the Ligand Efficiency (LE) for each hit. LE is a measure of the binding energy per heavy atom and is a key metric for prioritizing fragment hits.[14]
-
Hit Validation: Saturation Transfer Difference (STD) NMR
STD NMR is a powerful ligand-observed NMR technique for identifying binding fragments and mapping their binding epitopes.[15][16][17] It is an excellent orthogonal method to validate hits from a primary screen like SPR.
Objective: To confirm the binding of this compound to the target protein in solution and to identify which parts of the fragment are in close contact with the protein.
Materials:
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
-
Purified target protein.
-
This compound.
-
Deuterated buffer (e.g., PBS in D₂O).
Protocol:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and a molar excess of the fragment (e.g., 1-5 mM) in the deuterated buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's resonance frequencies.
-
Set up the STD NMR experiment on the protein-fragment sample. This involves acquiring two spectra:
-
The saturation is transferred from the protein to the bound fragment via spin diffusion.[19]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only the signals from the fragment that binds to the protein will appear in the STD spectrum.[18] The absence of signals confirms non-binding.
-
The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons to the protein surface, allowing for epitope mapping.
-
Hit Optimization Strategies
Once this compound is validated as a binder, the next step is to improve its affinity and selectivity. Structural information, ideally from X-ray crystallography of the protein-fragment complex, is highly valuable at this stage.[20][21]
-
Fragment Growing: This involves adding chemical moieties to the initial fragment to make additional favorable interactions with the target protein. The bromine atom on the phenyl ring of this compound is an ideal handle for synthetic elaboration using techniques like Suzuki or Sonogashira coupling.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.[4]
-
Fragment Merging: If two fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.
The optimization process is iterative, with each new compound being tested for its binding affinity and its structure in complex with the target being determined to guide the next round of design.[22]
Conclusion
While the use of this compound in FBDD has not been explicitly documented in the literature, its chemical properties make it a viable candidate for inclusion in fragment libraries. The protocols and workflows described here provide a general framework for how this and other similar fragments can be screened, validated, and optimized to discover novel lead compounds for a wide range of biological targets. The success of any FBDD campaign relies on the use of sensitive biophysical techniques and a structure-guided approach to hit-to-lead optimization.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. selvita.com [selvita.com]
- 4. biosolveit.de [biosolveit.de]
- 5. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]
- 7. Acetamide, N-(3-bromophenyl)- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 19. PPT - saturation transfer difference nmr for fragment screening PowerPoint Presentation - ID:10630352 [slideserve.com]
- 20. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
Application Notes and Protocols: Synthesis of Antidiabetic Agents Using a 2-(3-Bromophenyl)acetamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global prevalence of diabetes mellitus necessitates the continuous development of novel therapeutic agents. The 2-(3-Bromophenyl)acetamide scaffold has emerged as a promising starting point for the synthesis of new small molecules with potential antidiabetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of a hypothetical series of this compound derivatives designed as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct antidiabetic data for this specific scaffold is limited in published literature, we present adapted data from a closely related N-(2-Bromophenyl)acetamide derivative to illustrate the potential efficacy and guide research efforts.
Hypothetical Target Molecules and Rationale
The proposed series of compounds incorporates the this compound core, with diverse amine functionalities introduced to explore the structure-activity relationship (SAR) for DPP-4 inhibition. DPP-4 is a key enzyme in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol outlines a general two-step synthesis for N-substituted this compound derivatives.
Step 1: Synthesis of 2-bromo-N-substituted acetamide
-
To a solution of a desired primary or secondary amine (1.0 eq) in dichloromethane (DCM, 10 mL) in an ice bath, add triethylamine (1.2 eq).
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-substituted acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of N-substituted this compound derivatives
-
To a solution of 3-bromophenylacetic acid (1.0 eq) in dimethylformamide (DMF, 15 mL), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the synthesized 2-bromo-N-substituted acetamide (1.0 eq) to the mixture.
-
Stir the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
In Vitro Biological Evaluation
The following protocols are adapted from a study on a structurally related N-(2-Bromophenyl)acetamide derivative and are provided as a template for assessing the antidiabetic potential of the newly synthesized compounds.
α-Glucosidase Inhibition Assay
-
Prepare a 100 mM phosphate buffer (pH 6.8).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) in the phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor (acarbose) in DMSO.
-
In a 96-well plate, add 50 µL of the enzyme solution to 100 µL of the test compound solution.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage inhibition and IC₅₀ values.
α-Amylase Inhibition Assay
-
Prepare a 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.
-
Prepare a solution of porcine pancreatic α-amylase (0.5 mg/mL) in the buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor (acarbose) in DMSO.
-
In a 96-well plate, add 50 µL of the test compound solution to 50 µL of the enzyme solution.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Add 50 µL of 1% starch solution in the buffer to start the reaction.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 1 mL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition and IC₅₀ values.
In Vivo Antidiabetic Activity in a Murine Model
Alloxan-Induced Diabetic Mouse Model
-
Use healthy adult male Swiss albino mice (25-30 g).
-
Fast the mice for 12 hours prior to induction of diabetes.
-
Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in sterile saline.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Mice with fasting blood glucose levels above 200 mg/dL are considered diabetic and are used for the study.
-
Divide the diabetic mice into groups: diabetic control, standard drug (e.g., glibenclamide), and test compound groups (at different doses).
-
Administer the test compounds and standard drug orally once daily for a period of 21 days.
-
Monitor fasting blood glucose levels and body weight at regular intervals.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., HbA1c, lipid profile, insulin levels).
-
Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.
Data Presentation
The following tables summarize the quantitative data for a representative antidiabetic agent, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) , which is a structural isomer of the proposed scaffold. This data is provided as an illustrative example of the expected outcomes.[1]
Table 1: In Vitro Enzyme Inhibition Activity of FA2
| Enzyme | Test Compound | IC₅₀ (µM) |
| α-Glucosidase | FA2 | 18.82 ± 0.89 |
| Acarbose (Standard) | 58.8 ± 2.69 | |
| α-Amylase | FA2 | 5.17 ± 0.28 |
| Acarbose (Standard) | - |
Table 2: In Vivo Antidiabetic Effects of FA2 in Alloxan-Induced Diabetic Mice (21 days)
| Group | Dose | Fasting Blood Glucose (mg/dL) - Day 21 | Serum Insulin (pmol/L) |
| Diabetic Control | - | Significantly elevated | Significantly reduced |
| FA2 | High Dose | Significant decline | 38 ± 2 |
| Acarbose (Standard) | - | Significant decline | 25 ± 3.1 |
Visualizations
Signaling Pathway
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold presents a viable starting point for the design and synthesis of novel antidiabetic agents, potentially targeting DPP-4. The provided protocols offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of such compounds. While the presented biological data is for a closely related structural isomer, it underscores the potential of this class of molecules. Further optimization and extensive SAR studies are warranted to identify lead candidates with improved potency and favorable pharmacokinetic profiles for the treatment of type 2 diabetes.
References
Application Notes and Protocols: Derivatization of the Acetamide Group in 2-(3-Bromophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(3-Bromophenyl)acetamide is a versatile chemical intermediate. The presence of the acetamide group and the bromo-substituted phenyl ring offers multiple sites for chemical modification. Derivatization of the acetamide functional group is a key strategy in medicinal chemistry and materials science to modulate properties such as solubility, polarity, and biological activity. This document provides detailed protocols for several common and effective derivatization reactions targeting the acetamide moiety of this compound.
The primary transformations discussed include reduction to the corresponding primary amine, hydrolysis to a carboxylic acid, and Hofmann rearrangement to an amine with one fewer carbon atom. These reactions provide access to a diverse range of derivatives for further synthetic applications or biological screening.
Logical Workflow for Acetamide Derivatization
The following diagram illustrates the primary synthetic pathways starting from this compound to key derivative classes.
Caption: Synthetic pathways for derivatizing this compound.
Reduction of Acetamide to Primary Amine
The reduction of the amide group in this compound to a primary amine yields 2-(3-bromophenyl)ethanamine. This transformation is fundamental for removing the carbonyl group while retaining the carbon skeleton and nitrogen atom. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.[1][2][3][4]
Data Summary: Amide Reduction
| Reaction | Product | Key Reagents | Typical Yield | Key Analytical Changes |
| Reduction | 2-(3-Bromophenyl)ethanamine | Lithium aluminum hydride (LiAlH₄), THF | > 90% | IR: Disappearance of C=O stretch (~1650 cm⁻¹). ¹H NMR: Appearance of new signals for the ethylamine protons. |
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound (1.0 g, 4.67 mmol)
-
Lithium aluminum hydride (LiAlH₄) (0.35 g, 9.34 mmol, 2.0 eq.)
-
Anhydrous tetrahydrofuran (THF) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, carefully add LiAlH₄ (0.35 g) to anhydrous THF (30 mL).
-
Dissolve this compound (1.0 g) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.35 mL), 15% aqueous NaOH (0.35 mL), and then water again (1.05 mL).
-
Stir the resulting greyish-white suspension vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 2-(3-bromophenyl)ethanamine, which can be further purified by distillation or chromatography if necessary.
Hydrolysis of Acetamide to Carboxylic Acid
The acetamide group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, under either acidic or basic conditions.[5] This reaction is useful for converting the amide back to its parent carboxylic acid, which can serve as a precursor for other derivatives like esters or acid chlorides.
Data Summary: Amide Hydrolysis
| Reaction | Product | Key Reagents | Typical Yield | Key Analytical Changes |
| Acid Hydrolysis | 2-(3-Bromophenyl)acetic Acid | H₂SO₄ or HCl, Water | High | IR: Disappearance of N-H stretches, appearance of broad O-H stretch (~3000 cm⁻¹). ¹H NMR: Disappearance of -NH₂ protons. |
| Base Hydrolysis | 2-(3-Bromophenyl)acetate (salt) | NaOH or KOH, Water | High | Product: Initially formed as the carboxylate salt; requires acidic workup to protonate. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound (1.0 g, 4.67 mmol)
-
6 M Sulfuric acid (H₂SO₄) (20 mL)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 g) in 6 M H₂SO₄ (20 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude 2-(3-bromophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[6][7][8] Applying this reaction to this compound results in the formation of (3-bromophenyl)methanamine. This is a powerful transformation for shortening a carbon chain while introducing a valuable amine functional group. The reaction proceeds through an isocyanate intermediate.[8][9]
Data Summary: Hofmann Rearrangement
| Reaction | Product | Key Reagents | Typical Yield | Key Analytical Changes |
| Hofmann Rearrangement | (3-Bromophenyl)methanamine | Bromine (Br₂), Sodium hydroxide (NaOH) | Moderate to High | Product: One carbon atom is lost as CO₂. ¹H NMR: Disappearance of the acetyl -CH₂- protons. |
Mechanism of the Hofmann Rearrangement
Caption: Key steps in the Hofmann rearrangement mechanism.
Experimental Protocol: Hofmann Rearrangement
Materials:
-
This compound (1.0 g, 4.67 mmol)
-
Sodium hydroxide (NaOH) (1.12 g, 28 mmol)
-
Bromine (Br₂) (0.26 mL, 5.14 mmol)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution of sodium hypobromite in situ. In a flask cooled in an ice bath, dissolve NaOH (1.12 g) in water (10 mL). Slowly add bromine (0.26 mL) to this solution with stirring while keeping the temperature below 10 °C.
-
In a separate flask, dissolve this compound (1.0 g) in a minimal amount of a suitable solvent like dioxane or THF, and cool it in an ice bath.
-
Slowly add the freshly prepared, cold sodium hypobromite solution to the amide solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and warm the mixture gently to 50-70 °C for approximately 1 hour.
-
Cool the reaction mixture to room temperature.
-
Extract the product amine with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain crude (3-bromophenyl)methanamine. Further purification can be achieved by acid-base extraction or chromatography.
References
- 1. Amide Functional Group | ChemTalk [chemistrytalk.org]
- 2. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofman rearrangement | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(3-Bromophenyl)acetamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(3-Bromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound from 3-bromophenylacetic acid and an ammonia source include:
-
Acyl Chloride Formation Followed by Amination: This is a two-step process where 3-bromophenylacetic acid is first converted to its more reactive acyl chloride, typically using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonia in a solvent) to form the amide. This method is often high-yielding.[1][2][3]
-
Direct Amidation with Coupling Agents: This one-pot method involves reacting 3-bromophenylacetic acid directly with an ammonia source in the presence of a coupling agent. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4][5][6]
-
Direct Thermal Amidation: While less common due to the high temperatures required and potential for side reactions, it is possible to form amides by heating a carboxylic acid and an amine source, driving the reaction by removing the water byproduct.[7]
Q2: What is a typical starting yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For structurally similar aromatic acetamides, reported yields range from 60% to over 90%. For example, a synthesis of N-(2-Bromophenyl)acetamide reported a yield of 97%.[8] A synthesis of 3-bromoacetanilide from 3-bromoacetophenone oxime reported a yield of 60%. With careful optimization, yields for this compound should be achievable in the 70-95% range.
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: To optimize the yield, focus on the following parameters:
-
Temperature: The optimal temperature depends on the reaction method. Acyl chloride formations and coupling reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize side products, then allowed to warm to room temperature.[9][10]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion without significant byproduct formation.[9][11]
-
Solvent: The choice of an appropriate anhydrous solvent is crucial, especially for methods sensitive to moisture. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[9][10]
-
Stoichiometry of Reagents: The molar ratios of the acid, activating agent, and amine source should be carefully controlled to ensure complete conversion and minimize side reactions.[11]
-
Purity of Reagents: Using high-purity, anhydrous reagents and solvents is critical to prevent unwanted side reactions and catalyst poisoning.[11]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvent systems for column chromatography of aromatic amides include mixtures of hexanes and ethyl acetate.[12] An aqueous workup is often performed before the final purification to remove water-soluble byproducts and unreacted reagents. This typically involves washing the organic layer with a dilute acid, a dilute base (like sodium bicarbonate), and brine.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider increasing the reaction temperature or time, but be mindful of potential side product formation.[9][11] |
| Poor quality or wet reagents/solvents: Moisture can deactivate coupling agents and hydrolyze intermediates. | - Use anhydrous solvents and reagents. - Dry solvents using appropriate methods if necessary.[9] | |
| Inefficient activation of the carboxylic acid: The activating agent (e.g., thionyl chloride, DCC) may not be effectively converting the carboxylic acid to a more reactive intermediate. | - Ensure the correct stoichiometry of the activating agent. - For DCC/EDC couplings, consider adding HOBt or NHS to facilitate the reaction.[5] - When using thionyl chloride, ensure any excess is removed before adding the amine to prevent side reactions.[14] | |
| Poor solubility of starting materials: If the 3-bromophenylacetic acid is not fully dissolved, the reaction will be heterogeneous and slow. | - Choose a solvent in which all reactants are soluble at the reaction temperature.[9] | |
| Formation of Multiple Byproducts | Side reactions with the coupling agent: For example, with DCC, the formation of N-acylurea byproduct can occur. | - Optimize the order of reagent addition. Typically, the carboxylic acid is activated first before adding the amine.[9] - Perform the reaction at a lower temperature to minimize side reactions. |
| Formation of an ester: If an alcohol is present as an impurity or as the solvent, it can compete with the amine to react with the activated carboxylic acid. | - Use a non-alcoholic, anhydrous solvent. | |
| Formation of a symmetric anhydride: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride, which is also an acylating agent. | - While this can still lead to the desired product, it can affect reaction kinetics. Controlling the stoichiometry and addition rate of reagents can help minimize this. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: Incomplete reaction can leave unreacted 3-bromophenylacetic acid. | - An aqueous workup with a mild base (e.g., NaHCO₃ solution) wash will remove unreacted carboxylic acid.[13] |
| Byproducts with similar polarity to the product: The N-acylurea byproduct from DCC coupling can be difficult to separate by column chromatography. | - If using DCC, the byproduct is poorly soluble in many organic solvents and can often be removed by filtration. - Consider using the more water-soluble EDC, as its urea byproduct can be removed during an aqueous workup.[4] | |
| Product is an oil or does not crystallize: The product may be impure or a suitable crystallization solvent has not been found. | - Attempt purification by column chromatography. - Screen a variety of solvents and solvent mixtures for recrystallization. |
Data Presentation
Table 1: Comparison of Common Amidation Methods for Aromatic Carboxylic Acids
| Method | Activating Agent | Typical Solvent | Temperature | Typical Yield Range | Key Advantages | Key Disadvantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | DCM, Toluene | 0 °C to reflux | 80-95% | High reactivity, good yields. | Two-step process, corrosive and hazardous reagent.[1][2] |
| Coupling Agent | DCC/EDC | DCM, DMF | 0 °C to RT | 70-90% | One-pot, mild conditions.[6] | DCC byproduct can be difficult to remove; EDC is more expensive.[4][5] |
| Catalytic Direct Amidation | Boric Acid | Toluene | Reflux | 60-90% | "Green" chemistry approach, simple catalyst. | High temperatures and long reaction times may be needed. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a general procedure based on the high-yielding synthesis of similar aromatic amides.
Step 1: Formation of 3-Bromophenylacetyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred suspension at 0 °C.[14]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure. A base trap is recommended to neutralize the toxic vapors.[14]
Step 2: Amidation of 3-Bromophenylacetyl Chloride
-
Dissolve the crude 3-bromophenylacetyl chloride in an anhydrous solvent like DCM.
-
In a separate flask, prepare a solution of the ammonia source (e.g., concentrated aqueous ammonia or a solution of ammonia in a suitable solvent).
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the ammonia solution to the stirred acyl chloride solution. An excess of the ammonia source is typically used.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Carbodiimide Coupling Agent (EDC)
This protocol is adapted from general procedures for EDC coupling.[5][13]
-
To a solution of 3-bromophenylacetic acid (1.0 eq) in anhydrous DCM or DMF, add 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C.
-
Slowly add a solution of aqueous ammonia (or another ammonia source) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-Bromophenyl)acetamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(3-Bromophenyl)acetamide by recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Data Presentation: Solvent Selection Guide
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structural properties of this compound (an aromatic amide), the following table provides a qualitative guide to solvent selection. For optimal results, small-scale trials are recommended.
| Solvent System | Polarity | Suitability for Recrystallization | Comments |
| Single Solvents | |||
| Ethanol | Polar Protic | Good | Often a suitable choice for aromatic amides. Provides a good balance of solubility at high and low temperatures. |
| Methanol | Polar Protic | Moderate | Similar to ethanol but its lower boiling point may result in a smaller solubility gradient. |
| Ethyl Acetate | Moderately Polar | Good | A less polar option that can be effective if solubility in alcohols is too high at room temperature. |
| Water | Highly Polar | Poor (as a primary solvent) | Due to the presence of the aromatic ring, solubility is likely to be low even at high temperatures. However, it is an excellent anti-solvent when used with a miscible organic solvent. |
| Hexane / Heptane | Nonpolar | Poor (as a primary solvent) | Unlikely to dissolve this compound sufficiently even when hot. Primarily used as an anti-solvent. |
| Solvent Mixtures | |||
| Ethanol/Water | Polar | Excellent | A commonly used and effective solvent system for amides.[1] The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Moderately Polar | Good | The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hexane as an anti-solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Ethanol)
This protocol outlines the procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil.
-
Addition of Solvent: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air-drying on a watch glass or drying in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
This protocol is particularly useful when a single solvent does not provide a sufficient solubility differential between hot and cold conditions.
Materials:
-
Same as Protocol 1, with the addition of distilled water.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization and Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath as described in Protocol 1.
-
Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethanol/water mixture, and dry the crystals as outlined in Protocol 1.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've added a lot of hot solvent, but my compound won't completely dissolve. What should I do?
A1: It's possible that your crude sample contains insoluble impurities. If you have added a substantial amount of solvent and the bulk of your compound has dissolved with only a small amount of solid remaining, you should proceed to a hot filtration step to remove the insoluble material before cooling the solution to induce crystallization.
Q2: My compound dissolved in the hot solvent, but no crystals have formed even after cooling in an ice bath. What is the problem?
A2: This is a common issue and usually indicates that too much solvent was used.[2] The solution is not saturated enough for crystals to form. To remedy this, you can heat the solution to boil off some of the solvent, and then allow it to cool again.[2] Alternatively, the solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound to initiate crystallization.
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield can be due to several factors:
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Using too much solvent: As mentioned above, this will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete transfer of material: Be meticulous in transferring the solid material between flasks.
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Washing with too much cold solvent: Only a small amount of ice-cold solvent should be used to wash the crystals in the funnel.
To recover more product, you can try to concentrate the filtrate (mother liquor) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.
Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there is a high concentration of impurities depressing the melting point. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then allowing it to cool very slowly. Using a different solvent with a lower boiling point may also be necessary.
Q5: The purified crystals are still colored. How can I remove the colored impurities?
A5: If your purified compound is colored, but the pure substance is known to be colorless, you can use activated charcoal to remove the colored impurities. Add a small amount of charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb to the surface of the charcoal and be removed during filtration. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[1]
Q6: How do I know if my recrystallized product is pure?
A6: A common and effective way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will generally cause the melting point to be depressed and broaden the melting range. You can compare the experimental melting point of your purified this compound to the literature value.
References
Technical Support Center: Synthesis of 2-(3-Bromophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Amidation of 3-Bromophenylacetic Acid: This is a classical approach that involves the conversion of the carboxylic acid to an activated species, followed by reaction with an amine source.
-
Hydrolysis of 3-Bromobenzyl Cyanide: This method involves the controlled hydrolysis of the corresponding nitrile to the amide.
Q2: What are the key starting materials for these synthetic routes?
A2: The key starting materials are:
-
For the amidation route: 3-Bromophenylacetic acid and a suitable aminating agent (e.g., ammonia, or an activated form).
-
For the hydrolysis route: 3-Bromobenzyl cyanide (also known as (3-bromophenyl)acetonitrile).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material(s), product, and major impurities on a silica gel plate.
Q4: What are the typical purification methods for this compound?
A4: The most common purification method is recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene. Column chromatography on silica gel can also be used for higher purity requirements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amidation of 3-Bromophenylacetic Acid
This route typically proceeds via an activated carboxylic acid intermediate, such as an acid chloride or an active ester formed in situ using a coupling agent.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid. | If using thionyl chloride (SOCl₂), ensure it is fresh and the reaction is performed under anhydrous conditions. If using a coupling agent (e.g., DCC, EDC), ensure its activity and use appropriate additives like HOBt to improve efficiency. |
| Decomposition of the activated intermediate. | The acid chloride or active ester can be sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Poor nucleophilicity of the amine source. | If using aqueous ammonia, ensure the concentration is adequate. For in-situ coupling reactions, ensure the amine is added after the carboxylic acid has been activated. |
| Incorrect reaction temperature. | Amidation reactions can be sensitive to temperature. If the reaction is too slow, gentle heating may be required. Conversely, excessive heat can lead to side reactions. |
Issue 2: Presence of Significant Impurities
| Impurity | Identification | Prevention/Removal |
| Unreacted 3-Bromophenylacetic Acid | Appears as a more polar spot on TLC compared to the product. | Ensure complete activation and reaction of the carboxylic acid. Can be removed by a basic wash (e.g., with saturated sodium bicarbonate solution) during workup. |
| N-Acylurea (from carbodiimide coupling agents) | A non-polar, often difficult to remove impurity. | Add the amine promptly after the activation of the carboxylic acid. This impurity can sometimes be removed by recrystallization or chromatography. |
| Dicyclohexylurea (DCU) (from DCC) | A white solid that is insoluble in most organic solvents. | Can be removed by filtration of the reaction mixture. |
| Diacylated Ammonia | May form if the reaction conditions are too harsh or if there is an excess of the activated acid. | Use a controlled stoichiometry of the activating agent and carboxylic acid. |
Route 2: Hydrolysis of 3-Bromobenzyl Cyanide
This route involves the conversion of a nitrile to a primary amide. The reaction is typically catalyzed by acid or base.
Issue 1: Incomplete Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficiently strong acidic or basic conditions. | The concentration of the acid or base catalyst may need to be increased. |
| Low reaction temperature or short reaction time. | Hydrolysis of nitriles can be slow. Increasing the reaction temperature or extending the reaction time may be necessary. |
| Poor solubility of the starting material. | The use of a co-solvent may be required to ensure the nitrile is sufficiently soluble in the reaction medium. |
Issue 2: Over-hydrolysis to the Carboxylic Acid
| Impurity | Identification | Prevention/Removal |
| 3-Bromophenylacetic Acid | Appears as a more polar spot on TLC. | Use milder reaction conditions (lower temperature, shorter reaction time, or a less concentrated catalyst). Can be removed with a basic wash during workup. |
Experimental Protocols
Protocol 1: Synthesis via Amidation of 3-Bromophenylacetic Acid (Acid Chloride Method)
Step 1: Formation of 3-Bromophenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-bromophenylacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromophenylacetyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 3-bromophenylacetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 2: Synthesis via Hydrolysis of 3-Bromobenzyl Cyanide
-
In a round-bottom flask, dissolve 3-bromobenzyl cyanide (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Add a catalyst, such as concentrated sulfuric acid or a strong base like sodium hydroxide.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the reaction was acid-catalyzed, carefully neutralize the mixture with a base (e.g., sodium bicarbonate). If base-catalyzed, neutralize with an acid (e.g., HCl).
-
The product may precipitate out of the solution upon neutralization or cooling. If so, collect the solid by filtration.
-
If the product remains in solution, extract with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by recrystallization.
Visualizations
Synthesis Workflow Diagrams
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 2-(3-Bromophenyl)acetamide
Welcome to the technical support center for Suzuki coupling reactions involving 2-(3-Bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of biaryl acetamides using this specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary causes?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. The presence of the acetamide group introduces specific challenges that need to be addressed. Here are the most common culprits and troubleshooting steps:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The amide functionality can potentially coordinate to the palladium center, interfering with the catalytic cycle.
-
Troubleshooting:
-
Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, consider using more robust and electron-rich ligand systems that are less prone to inhibition. Buchwald or Fu's ligands, for instance, are designed for challenging substrates.[1][2] N-heterocyclic carbene (NHC) based palladium complexes have also shown high activity for amide substrates.[3][4]
-
Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 1-5 mol%. For challenging couplings, a higher catalyst load might be necessary.
-
Pre-catalyst vs. Active Catalyst: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can be influenced by the phosphine ligand or other reaction components.[5]
-
-
-
Suboptimal Base and Solvent Combination: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.[6][7]
-
Troubleshooting:
-
Base Selection: Inorganic bases are commonly used.[6] For amide-containing substrates that might be base-sensitive, milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH.[6] Cesium carbonate (Cs₂CO₃) can be particularly effective, especially in polar aprotic solvents.
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Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[5][8] Common solvent systems include dioxane/water, THF/water, or DMF/water.[5][8][9] The ratio of the organic solvent to water should be optimized.
-
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming your starting materials.
-
Troubleshooting: See Q2 for a detailed discussion on common side reactions and how to mitigate them.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Troubleshooting: Suzuki couplings are often run at elevated temperatures (80-110 °C). Monitor the reaction progress by TLC or LC-MS and ensure it is allowed to run to completion. Prolonged reaction times at high temperatures can, however, lead to catalyst decomposition and byproduct formation.[10]
-
Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?
A2: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and dehalogenation of the aryl bromide.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5][11] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[12][13]
-
Minimization Strategies:
-
Use a less reactive boronic acid derivative like a boronic ester (e.g., pinacol boronate) or an organotrifluoroborate salt, which are more stable to protodeboronation.[2][8][13]
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Employ milder bases such as K₂CO₃ or Cs₂CO₃.[12]
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Use anhydrous conditions where possible, although some water is often necessary for the catalytic cycle.[5]
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Avoid excessively high temperatures and long reaction times.
-
-
-
Dehalogenation (Hydrodehalogenation): This is the reduction of the aryl bromide (this compound) to the corresponding arene (2-phenylacetamide), where the bromine is replaced by a hydrogen atom.[10]
-
Minimization Strategies:
-
Choice of Base: Some bases can act as hydride donors. Using bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[10] Optimize these parameters to favor the cross-coupling pathway.
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide.
-
Minimization Strategies:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homocoupling of the boronic acid.
-
Use the appropriate stoichiometry of the coupling partners (typically a slight excess of the boronic acid, around 1.1-1.5 equivalents).
-
-
Q3: How does the amide group in this compound potentially interfere with the Suzuki coupling reaction?
A3: The amide group is a potential coordinating ligand for the palladium catalyst. This coordination can have several effects:
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Catalyst Inhibition: The lone pair of electrons on the nitrogen or oxygen of the amide can coordinate to the palladium center, potentially occupying a coordination site needed for the catalytic cycle to proceed. This can slow down or even halt the reaction.
-
Altered Reactivity: The electronic nature of the acetamide group can influence the reactivity of the C-Br bond. While it is generally considered to be weakly electron-withdrawing, its presence can affect the rate of oxidative addition.
-
Base Sensitivity: Amide bonds can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This is generally less of a concern with the commonly used carbonate or phosphate bases but should be considered if using strong hydroxides.
Strategies to Mitigate Amide Interference:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[14] These ligands can form more stable and active catalysts that are less susceptible to inhibition by the amide group.
-
Protecting Groups: While less ideal due to the addition of extra synthetic steps, protection of the amide nitrogen (e.g., as a Boc-amide) can be considered in particularly challenging cases.[3]
-
Reaction Optimization: Careful optimization of the base, solvent, and temperature is crucial to find a window where the desired coupling proceeds efficiently without significant interference from the amide group.
Data Presentation: Comparison of Reaction Parameters
For successful Suzuki coupling of this compound, careful selection of reagents is paramount. The following tables provide a summary of common choices for catalysts, ligands, bases, and solvents.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | A common starting point, but may be less effective for challenging substrates. |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-3 | A Pd(II) pre-catalyst that requires an external ligand and in-situ reduction. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | Often effective for a wide range of substrates. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-2 | A common Pd(0) source used with various phosphine ligands. |
| Buchwald Precatalysts (e.g., SPhos G3) | Buchwald Ligands (e.g., SPhos) | 1-3 | Highly active for challenging substrates, including those with coordinating functional groups.[14] |
| PEPPSI™-IPr | NHC Ligand | 1-3 | N-Heterocyclic Carbene (NHC) catalysts are known for their high stability and activity.[4] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Typical Equivalents | Common Solvents | Notes |
| K₂CO₃ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A widely used and cost-effective base.[9][15] |
| K₃PO₄ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O | Often effective when other bases fail; can minimize side reactions.[16] |
| Cs₂CO₃ | Strong | 2-3 | Dioxane, THF, DMF | Highly effective, especially for difficult couplings, but more expensive. |
| Na₂CO₃ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Another common and economical choice.[15] |
| KF | Mild | 2-3 | THF, Dioxane | Can be useful for base-sensitive substrates.[6] |
Table 3: Common Solvents for Suzuki Coupling
| Solvent(s) | Polarity | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | Polar Aprotic / Protic | 80-100 | A very common and effective solvent system.[16] |
| Toluene / H₂O | Nonpolar / Protic | 80-110 | Good for substrates that are more soluble in nonpolar solvents. |
| Tetrahydrofuran (THF) / H₂O | Polar Aprotic / Protic | 60-70 (reflux) | Lower boiling point, may require longer reaction times. |
| N,N-Dimethylformamide (DMF) / H₂O | Polar Aprotic / Protic | 80-120 | Good for dissolving a wide range of substrates.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 v/v ratio)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (0.02 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Side reactions and byproduct formation in 2-(3-Bromophenyl)acetamide chemistry
Welcome to the Technical Support Center for 2-(3-Bromophenyl)acetamide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis, potential side reactions, and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two primary laboratory methods for the synthesis of this compound:
-
From 3-Bromophenylacetic acid: This route involves the activation of the carboxylic acid followed by amidation. A common method is the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of ammonia.
-
From 3-Bromophenylacetyl chloride: This method involves the reaction of the acyl chloride with ammonia. This reaction is typically vigorous and yields the desired amide along with ammonium chloride as a byproduct.[1]
Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes?
Low yields can arise from several factors depending on the synthetic route chosen. Common issues include incomplete reactions, side reactions, and suboptimal reaction conditions. For instance, in amide coupling reactions, incomplete activation of the carboxylic acid or deactivation of the amine can significantly reduce yield.[2] It is also crucial to use anhydrous solvents and reagents as the presence of water can lead to hydrolysis of activated intermediates.[2]
Troubleshooting Low Yields:
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. |
| Hydrolysis of starting material or product | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
| Suboptimal temperature | For the mixed anhydride route, maintain a low temperature (e.g., 0 °C) during the activation step to prevent side reactions of the anhydride. The subsequent amidation can then be allowed to proceed at room temperature. |
| Inefficient mixing | Ensure vigorous stirring, especially during the addition of reagents, to promote a homogeneous reaction mixture. |
Q3: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound?
Several side reactions can occur, leading to the formation of impurities that may complicate purification and affect the final product's purity.
Common Side Reactions and Byproducts:
| Side Reaction | Byproduct | Formation Mechanism | Prevention/Minimization |
| Hydrolysis | 3-Bromophenylacetic acid | Reaction of the activated carboxylic acid intermediate (mixed anhydride or acyl chloride) or the final amide product with water.[2] | Use anhydrous reagents and solvents. Control the reaction temperature. |
| Diacylation | N,N-bis(3-bromophenylacetyl)amine | Reaction of the initially formed this compound with another molecule of the activated carboxylic acid derivative. | Use a slight excess of the amine (ammonia) and add the activating agent or acyl chloride slowly to the reaction mixture. |
| Esterification | Ethyl 3-bromophenylacetate | In the mixed anhydride method, the intermediate can react with the alcohol solvent (if ethanol is used) instead of ammonia. | Ensure a sufficient concentration of ammonia is present and that it is added promptly after the formation of the mixed anhydride. |
| Self-condensation of Mixed Anhydride | Symmetric anhydride of 3-bromophenylacetic acid | Two molecules of the mixed anhydride react with each other. | Maintain a low temperature during the formation of the mixed anhydride and use it immediately in the next step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Carboxylic Anhydride
This protocol is a common and controlled method for the synthesis of primary amides from carboxylic acids.
Materials:
-
3-Bromophenylacetic acid
-
Triethylamine (Et₃N)
-
Ethyl chloroformate (ClCO₂Et)
-
Aqueous ammonia (NH₄OH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve 3-bromophenylacetic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture. Stir the mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Amidation: To the stirred suspension, add concentrated aqueous ammonia (2.0 eq) dropwise, ensuring the temperature does not rise above 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Troubleshooting Guides
Issue 1: The final product is an oil or a low-melting solid, not a crystalline solid.
-
Possible Cause: Presence of impurities, such as unreacted starting materials or byproducts like ethyl 3-bromophenylacetate, which can lower the melting point and inhibit crystallization.
-
Troubleshooting Steps:
-
TLC Analysis: Perform a TLC of your crude product against the starting 3-bromophenylacetic acid to check for unreacted starting material. Use a solvent system like ethyl acetate/hexane (e.g., 1:1) for visualization under UV light.
-
Purification: Attempt purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the components.
-
Recrystallization: If the product is mostly pure with minor impurities, try recrystallization from a different solvent system. Toluene is often a good choice for this type of compound.
-
Issue 2: TLC analysis shows multiple spots in the crude product.
-
Possible Cause: This indicates the presence of multiple byproducts from the side reactions mentioned in the FAQ section.
-
Troubleshooting Steps:
-
Identify Byproducts: If possible, try to identify the major byproducts by comparing their Rf values to known standards (e.g., 3-bromophenylacetic acid). The diacylated byproduct will likely have a higher Rf (be less polar) than the desired amide.
-
Optimize Reaction Conditions:
-
To reduce hydrolysis, ensure all glassware is oven-dried and solvents are anhydrous.
-
To minimize diacylation, ensure slow addition of the activating agent and use a slight excess of ammonia.
-
Maintain strict temperature control during the activation step.
-
-
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction workflow and troubleshooting logic.
Caption: Workflow for the synthesis of this compound via the mixed anhydride route.
Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Enhancing the Solubility of 2-(3-Bromophenyl)acetamide for Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-(3-Bromophenyl)acetamide for various chemical reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents should I initially screen for dissolving this compound?
A2: A good starting point for solvent screening includes a range of common laboratory solvents with varying polarities. It is recommended to test solubility in small quantities of the following solvents:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene
Q3: What are the primary methods to improve the solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[3][4] These methods can be broadly categorized as:
-
Co-solvency: Using a mixture of solvents to increase solubility.[3]
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly alter solubility.
-
Heating: Increasing the temperature of the solvent often increases the solubility of a solid.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid, which can lead to a faster dissolution rate.[3]
-
Use of Hydrotropes: These are compounds that can enhance the solubility of other solutes in water.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to dissolve this compound for a chemical reaction.
Problem: The compound is not dissolving in my chosen solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient solvent polarity. | Try a more polar solvent. For instance, if it is insoluble in toluene, try ethyl acetate or acetone. |
| The compound has low intrinsic solubility in the selected solvent. | Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. |
| The dissolution rate is very slow. | Reduce the particle size of the this compound by grinding it into a fine powder. This increases the surface area available for solvation.[6] |
| The solution is already saturated. | Increase the volume of the solvent. |
Problem: The compound precipitates out of solution when the reaction mixture is cooled or when another reagent is added.
| Possible Cause | Suggested Solution |
| The solubility is highly temperature-dependent. | Maintain the reaction at a slightly elevated temperature. If the product is stable, this can keep it in solution. |
| The addition of another reagent changes the properties of the solvent mixture, reducing solubility. | Consider a co-solvent system. Dissolve the this compound in a good solvent (e.g., DMF or DMSO) first, and then add this solution to the reaction mixture containing the other reagent and a co-solvent in which all components are soluble. |
| The reaction product is less soluble than the starting material. | If the product precipitates, this can be advantageous for purification. If it interferes with the reaction, a different solvent system that can solubilize all components is needed. |
Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
This protocol outlines a method to determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Ethanol, Methanol, DMF, DMSO, Acetonitrile, Acetone, Ethyl Acetate, THF, DCM, Toluene, Water)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.
-
Vortex or stir the mixture vigorously for 2 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL) with vortexing/stirring after each addition, until the solid completely dissolves.
-
Record the total volume of solvent required to dissolve the solid.
-
Repeat this process for each of the selected solvents.
-
Calculate the approximate solubility in mg/mL or g/L.
Data Presentation: Solubility of this compound at Room Temperature
| Solvent | Volume of Solvent Added (mL) to Dissolve 10 mg | Approximate Solubility (mg/mL) | Observations |
| e.g., Dichloromethane | [Record your value] | [Calculate your value] | [e.g., Dissolved readily] |
| e.g., Ethanol | [Record your value] | [Calculate your value] | [e.g., Required gentle heating] |
| e.g., Water | [Record your value] | [Calculate your value] | [e.g., Insoluble] |
| ... | ... | ... | ... |
Mandatory Visualizations
Workflow for Improving Solubility
The following diagram illustrates a logical workflow for selecting a suitable solvent and improving the solubility of this compound for a chemical reaction.
Caption: Workflow for solubility testing and enhancement of this compound.
References
- 1. 60312-83-6 CAS MSDS (2-(3-BROMOPHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(3-Bromophenyl)acetamide
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate catalyst system for cross-coupling reactions involving 2-(3-Bromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile cross-coupling reaction to start with for this compound?
A1: The Suzuki-Miyaura coupling is an excellent starting point.[1] It is one of the most powerful and widely used methods for C-C bond formation due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and esters.[2][3] The reaction is generally robust and provides a good baseline for reactivity before exploring other coupling types.
Q2: How does the primary acetamide functional group on the substrate influence the choice of reaction conditions?
A2: The acetamide group (-NHCOCH₃) is a key consideration. While generally stable, it contains a potentially acidic N-H proton and a base-sensitive carbonyl group.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can potentially deprotonate or hydrolyze the amide, especially at elevated temperatures.[4] Using weaker bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) is often recommended to preserve the amide functionality.[4] For C-N couplings, using a base like lithium bis(trimethylsilyl)amide (LHMDS) can improve tolerance for protic functional groups like amides.[5][6]
-
Catalyst/Ligand Interaction: The amide group could potentially coordinate with the palladium center, which may affect the catalytic activity. Selecting a bulky, electron-rich ligand can help prevent catalyst inhibition and promote the desired reductive elimination step.
Q3: Which palladium precursors are most effective for coupling with aryl bromides like this compound?
A3: Several palladium precursors are highly effective. The choice often depends on the specific coupling reaction and the desired activation method.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) species.[7][8]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A widely used Pd(0) source that is often employed in combination with phosphine ligands.[1][9]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) catalyst, particularly for Suzuki reactions, though it can sometimes be sluggish compared to modern ligand systems.[1]
-
Pre-formed Palladacycles: Modern precatalysts, such as the G3 palladacycles developed by the Buchwald group, offer high stability and reliably generate the active catalytic species, making them excellent choices for complex substrates.[4]
Q4: Why is the choice of ligand critical for a successful cross-coupling reaction?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10] For a substrate like this compound:
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are often necessary.[11][12] They promote the oxidative addition of the aryl bromide and accelerate the final reductive elimination step, which is often rate-limiting.
-
Preventing Side Reactions: The right ligand can suppress side reactions like β-hydride elimination.[11] For C-N couplings, specific ligands like BrettPhos have been designed to prevent the over-arylation of primary amines.[4][6]
Troubleshooting Guides
General Issues
Problem: The reaction shows no conversion, or the starting material is recovered.
-
Possible Cause: Inactive catalyst. The Pd(II) precursor may not have been properly reduced to the active Pd(0) species, or the Pd(0) catalyst may have been deactivated by oxygen.
-
Possible Cause: Impure reagents. Starting materials, solvents, or bases may contain impurities (especially water) that can quench the catalyst.
-
Solution: Use anhydrous solvents. Assess the purity of the starting materials and purify them if necessary.[4]
-
Suzuki-Miyaura Coupling (C-C)
Problem: Low yield of the desired biaryl product.
-
Possible Cause: Inefficient transmetalation. The transfer of the organic group from boron to palladium is a critical step and is base-dependent.[3][13]
-
Possible Cause: Protodeboronation of the boronic acid. The boronic acid can be cleaved by residual water or base before it couples.
-
Solution: Use potassium trifluoroborate salts (R-BF₃K) instead of boronic acids, as they are more resistant to protodeboronation.[3] Add the boronic acid last, after other reagents have been mixed under an inert atmosphere.
-
Buchwald-Hartwig Amination (C-N)
Problem: Hydrodehalogenation (Ar-Br → Ar-H) is a major side product.
-
Possible Cause: The reductive elimination step is slow compared to competing side reactions like β-hydride elimination from an intermediate palladium-amido complex.[11]
-
Possible Cause: Catalyst decomposition.
-
Solution: Adding an extra equivalent of ligand relative to the palladium source can improve catalyst stability and longevity.[4]
-
Problem: The amide group on the starting material is hydrolyzed.
-
Possible Cause: The base is too strong or the reaction temperature is too high.
Data Presentation: Recommended Catalyst Systems
The tables below summarize starting conditions for various cross-coupling reactions with this compound. Optimization may be required.
Table 1: Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%) | Air-stable and reliable precursors.[10] |
| Ligand | SPhos (4 mol%), XPhos (4 mol%), P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands are preferred.[10][13] |
| Base | K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) | Effective for promoting transmetalation.[1] |
| Solvent | Toluene, 1,4-Dioxane, THF (often with H₂O) | Aprotic solvents are standard.[1][14] |
| Temperature | 80-110 °C | Refluxing is common to drive the reaction. |
Table 2: Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common and effective choices.[1][9] |
| Ligand | XPhos, BrettPhos (2-5 mol%) | BrettPhos is specifically designed for primary amines.[5][6] |
| Base | NaOtBu (1.5-2.2 equiv.), LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases are required.[1][5] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed solvents are critical.[1] |
| Temperature | 80-110 °C | Higher temperatures are often necessary. |
Table 3: Heck Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂ (1-5 mol%) | The most common precursor for Heck reactions.[7][16] |
| Ligand | PPh₃ (2-10 mol%), P(o-tolyl)₃ (2-10 mol%) | Phosphine ligands are standard.[17] |
| Base | Et₃N (2-3 equiv.), K₂CO₃ (2 equiv.) | An organic or inorganic base is required.[7] |
| Solvent | DMF, Acetonitrile (MeCN), Toluene | Polar aprotic solvents are common.[17] |
| Temperature | 100-140 °C | High temperatures are typically needed.[17] |
Table 4: Sonogashira Coupling
| Component | Recommendation | Notes |
|---|---|---|
| Pd Precursor | PdCl₂(PPh₃)₂ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%) | Standard catalysts for Sonogashira couplings.[1] |
| Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira reaction.[18][19] |
| Base | Et₃N, Diisopropylamine (DIPA) | Amine base acts as both base and solvent.[19] |
| Solvent | THF, DMF | Often used with the amine base.[19] |
| Temperature | Room Temperature to 80 °C | Conditions can often be milder than other couplings.[18] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in degassed solvent (e.g., Toluene/H₂O 10:1).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.
-
Add degassed anhydrous solvent (e.g., Toluene) to the vessel.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) via syringe.
-
Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: A flowchart for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Removal of unreacted starting materials from 2-(3-Bromophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-(3-Bromophenyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound?
The most common unreacted starting material when synthesizing this compound is 3-bromophenylacetic acid. The synthesis typically involves the conversion of the carboxylic acid group of 3-bromophenylacetic acid into an amide.
Q2: How can I remove unreacted 3-bromophenylacetic acid from my this compound product?
The primary method for removing the acidic starting material, 3-bromophenylacetic acid, from the neutral amide product is through a liquid-liquid extraction using a basic solution. By washing a solution of the crude product in an organic solvent with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic 3-bromophenylacetic acid is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. The neutral this compound remains in the organic layer.
Q3: What are the key physical properties of this compound and its common starting material?
A summary of the key physical properties is provided in the table below. This data is essential for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₈BrNO | 214.06 | 87-89[1] | Soluble in ethanol and ether; insoluble in water.[1] |
| 3-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | 98-102[2] | Soluble in DMSO and methanol.[2] |
Q4: What should I do if my product 'oils out' during recrystallization?
"Oiling out," where the product separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To troubleshoot this, try reheating the solution and adding a small amount of additional solvent to decrease saturation. Then, allow the solution to cool more slowly to encourage crystal formation. Using a mixed solvent system can also be beneficial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Incomplete Removal of 3-Bromophenylacetic Acid
Possible Cause:
-
Insufficient amount of aqueous base used during extraction.
-
Inadequate mixing of the organic and aqueous layers.
-
The pH of the aqueous layer is not high enough to deprotonate all the carboxylic acid.
Troubleshooting Steps:
-
Check the pH: After the basic wash, test the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Increase Base Concentration: Use a higher concentration of the aqueous base (e.g., 1 M NaOH instead of saturated sodium bicarbonate).
-
Perform Multiple Extractions: Wash the organic layer multiple times with the basic solution to ensure complete removal of the acid.
-
Vigorous Mixing: Ensure thorough mixing of the two layers during extraction to maximize the surface area for the acid-base reaction.
Issue 2: Low Yield After Purification
Possible Cause:
-
Product loss during extraction into the aqueous layer.
-
Premature crystallization during hot filtration (if performed).
-
Using too much solvent during recrystallization.
Troubleshooting Steps:
-
Back-Extraction: After the initial basic extraction, acidify the aqueous layer and extract with an organic solvent to recover any dissolved amide product.
-
Pre-heat Funnel: If performing a hot filtration to remove solid impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization to maximize yield upon cooling.
Issue 3: Product Fails to Crystallize
Possible Cause:
-
The solution is not sufficiently saturated.
-
The presence of impurities inhibiting crystal formation.
-
The solution is cooling too rapidly.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization.
Experimental Protocols
Synthesis of this compound from 3-Bromophenylacetic Acid
A common method for this synthesis involves a two-step process:
-
Activation of the Carboxylic Acid: 3-Bromophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acid chloride intermediate.
-
Amidation: The acid chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final amide product, this compound.
A detailed experimental protocol should be adapted from a reliable literature source, with appropriate safety precautions taken, especially when handling corrosive reagents like thionyl chloride.
Purification by Extraction
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Purification
Caption: Decision tree for troubleshooting purification issues.
References
Preventing dehalogenation in reactions with 2-(3-Bromophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate dehalogenation, a common side reaction when working with 2-(3-Bromophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of 2-phenylacetamide as a byproduct, reducing the yield of the desired product and complicating purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: Which types of reactions are most prone to dehalogenation with this substrate?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are highly susceptible to dehalogenation as a side reaction.[2][3] These reactions involve the formation of palladium-hydride species which can reductively cleave the carbon-bromine bond.
Q3: What are the primary factors that influence the extent of dehalogenation?
A3: Several reaction parameters can significantly impact the amount of dehalogenation observed. These include the choice of palladium catalyst and ligand, the type and strength of the base used, the reaction solvent, and the temperature.
Q4: Can the acetamide group in this compound contribute to dehalogenation?
A4: Yes, the presence of an N-H bond in the acetamide group can potentially contribute to dehalogenation. In similar heterocyclic compounds, unprotected N-H groups have been observed to promote this side reaction.[4]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
If you are observing a significant amount of the dehalogenated byproduct, 2-phenylacetamide, in your Suzuki-Miyaura coupling reaction with this compound, follow these troubleshooting steps systematically.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Parameter Optimization Summary:
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the desired reductive elimination of the product over the formation of palladium-hydride species that lead to dehalogenation.[3] |
| Base | Switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | Strong bases can promote the formation of palladium-hydride species. Weaker bases are often sufficient for the desired coupling while minimizing this side reaction. |
| Solvent | Use non-polar aprotic solvents like toluene or dioxane. Minimize the amount of water. | Solvents like DMF and alcohols can act as hydride sources, increasing dehalogenation.[5] While some water is often necessary for Suzuki couplings, excessive amounts can promote hydrodehalogenation.[6] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of the dehalogenation side reaction. |
Issue 2: Significant Dehalogenation in a Buchwald-Hartwig Amination Reaction
Dehalogenation can also be a significant issue in Buchwald-Hartwig amination reactions. The following recommendations can help to minimize the formation of 2-phenylacetamide.
Competing Reaction Pathways:
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Parameter Optimization Summary:
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos). | These ligands accelerate the rate of C-N bond formation (reductive elimination), outcompeting the dehalogenation pathway.[3] |
| Base | Use a weaker base such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOᵗBu. | Strong bases can contribute to the formation of palladium-hydride species, which are responsible for hydrodehalogenation.[2] |
| Solvent | Prefer aprotic, non-polar solvents like toluene or dioxane over polar aprotic solvents like DMF. | Solvents can act as hydride donors; toluene and dioxane are less prone to this than DMF. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Elevated temperatures can favor the undesired dehalogenation side reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Toluene
-
Water (minimal amount, e.g., 10:1 toluene:water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides conditions to favor C-N bond formation over dehalogenation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add dry, degassed toluene.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Note: These protocols are general guidelines and may require further optimization for specific substrates and scales. It is always recommended to perform small-scale test reactions to determine the optimal conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Bromophenyl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(3-Bromophenyl)acetamide. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data for successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and scalable route involves a two-step process:
-
Conversion of 3-Bromophenylacetic acid to its corresponding acid chloride, 2-(3-bromophenyl)acetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation of the resulting acid chloride with a source of ammonia, such as aqueous or gaseous ammonia, to form the final product.
Q2: Are there alternative, more "green" synthetic methods?
A2: Yes, direct catalytic amidation of 3-Bromophenylacetic acid is a greener alternative that avoids the use of stoichiometric activating agents. Catalysts such as boric acid or certain transition metal complexes can be employed to facilitate the direct reaction with an amine source, with water being the only byproduct[1][2][3][4]. However, these methods may require more optimization for a specific substrate to achieve high yields.
Q3: What are the critical safety precautions when using thionyl chloride for the acid chloride formation?
A3: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. When scaling up, careful control of the addition rate and temperature is crucial to manage the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the acid chloride formation and the subsequent amidation can be monitored by Thin Layer Chromatography (TLC). For the first step, the disappearance of the starting carboxylic acid spot indicates completion. For the amidation step, the disappearance of the acid chloride (or the corresponding ester if a sample is worked up with alcohol) and the appearance of the amide product spot are monitored.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities include unreacted 3-Bromophenylacetic acid, diacylated ammonia (if the reaction conditions are not controlled), and residual solvents. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. An aqueous wash of the organic layer during workup can help remove unreacted starting materials and inorganic byproducts.
Troubleshooting Guides
Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my yield of this compound consistently low? | Incomplete conversion of the carboxylic acid to the acid chloride. The reaction with the chlorinating agent may not have gone to completion. | Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in a slight excess. Reflux the reaction mixture for a sufficient time (typically 1-2 hours) and monitor by TLC until the starting material is consumed. |
| Hydrolysis of the acid chloride. The acid chloride intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid. | Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Inefficient amidation. The reaction of the acid chloride with ammonia may be incomplete. | Ensure an adequate excess of ammonia is used. For gaseous ammonia, ensure efficient bubbling through the reaction mixture. For aqueous ammonia, use a concentrated solution and maintain a low temperature during addition to minimize side reactions. | |
| I am getting no product at all. What could be the issue? | Degradation of the starting material or intermediate. Highly reactive intermediates might degrade under the reaction conditions. | For the acid chloride formation, avoid excessively high temperatures or prolonged reaction times. For the amidation, add the acid chloride to the ammonia solution slowly and at a controlled, low temperature (e.g., 0-10 °C) to prevent decomposition. |
| Incorrect reagents. The quality of the starting materials might be poor. | Verify the purity of 3-Bromophenylacetic acid and the chlorinating agent. |
Product Purity Issues
| Question | Possible Cause | Suggested Solution |
| My final product is contaminated with the starting carboxylic acid. How can I remove it? | Incomplete conversion or hydrolysis of the acid chloride. | During the workup, wash the organic extract containing the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid. |
| I observe an unknown byproduct in my NMR spectrum. | Formation of a diacylated amide. If the addition of the acid chloride to the ammonia solution is too fast or the temperature is too high, a diacylated byproduct can form. | Control the stoichiometry and ensure a slow, controlled addition of the acid chloride to an excess of the ammonia solution at low temperature. |
| Side reactions from the chlorinating agent. Residual thionyl chloride can lead to byproducts during workup. | After the formation of the acid chloride, remove the excess thionyl chloride under reduced pressure before proceeding with the amidation step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride Intermediate
This is a robust and scalable two-step method.
Step 1: Synthesis of 2-(3-Bromophenyl)acetyl chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-Bromophenylacetic acid (1.0 eq).
-
Reaction: Add an excess of thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the flask at room temperature.
-
Heating: After the initial effervescence subsides, heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(3-bromophenyl)acetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Preparation: In a separate flask, cool a concentrated aqueous solution of ammonia (an excess, e.g., 10 eq) in an ice bath to 0-5°C.
-
Reaction: Slowly add the crude 2-(3-bromophenyl)acetyl chloride from Step 1 to the cold ammonia solution with vigorous stirring. A white precipitate of the amide will form.
-
Isolation: After the addition is complete, continue stirring for another 30 minutes. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.
Protocol 2: Direct Catalytic Amidation of 3-Bromophenylacetic Acid
This method avoids the use of harsh chlorinating agents.
-
Preparation: To a reaction vessel, add 3-Bromophenylacetic acid (1.0 eq), an amine source (e.g., an ammonium salt or a solution of ammonia), and a catalytic amount of boric acid (e.g., 5-10 mol%) in a suitable high-boiling solvent like toluene or xylene[3].
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up and Purification: Cool the reaction mixture, wash it with water and brine, and then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on the scale and specific conditions.
| Parameter | Synthesis via Acid Chloride | Direct Catalytic Amidation |
| Starting Material | 3-Bromophenylacetic acid | 3-Bromophenylacetic acid |
| Key Reagents | Thionyl chloride, Ammonia | Boric Acid (catalyst), Ammonia source |
| Solvent | Toluene or neat (Step 1), Water (Step 2) | Toluene or Xylene |
| Reaction Temperature | 80°C (reflux) for Step 1, 0-10°C for Step 2 | Reflux (e.g., 110-140°C) |
| Typical Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | > 85% | 60-90% (highly condition-dependent) |
| Purity | High after recrystallization | Variable, may require chromatography |
Visualizations
Experimental Workflow: Synthesis via Acid Chloride
Caption: Workflow for the synthesis of this compound via an acid chloride intermediate.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromophenylacetamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-bromophenylacetamide isomers in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The reactivity of these isomers is a critical consideration in synthetic route design and optimization, particularly in the development of pharmaceutical compounds where the phenylacetamide moiety is a common structural motif. The relative position of the bromine atom on the phenyl ring significantly influences the susceptibility of the C-Br bond to oxidative addition, a key step in many palladium-catalyzed processes. This difference in reactivity is primarily governed by a combination of steric and electronic effects.
Theoretical Framework: Steric and Electronic Influences
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is influenced by both the electronic properties of the aryl halide and the steric environment around the carbon-halogen bond.
-
Electronic Effects: The acetamido group (-NHCOCH₃) exhibits a dual electronic nature. Through resonance, the lone pair on the nitrogen atom can donate electron density to the aromatic ring, making it more electron-rich. This effect is most pronounced at the ortho and para positions. Conversely, the carbonyl group is electron-withdrawing through induction. The overall electronic effect of the acetamido group is a balance of these opposing influences, generally considered to be activating and ortho-, para- directing in electrophilic aromatic substitution. In the context of oxidative addition, a more electron-rich aryl halide will generally react slower than an electron-deficient one.
-
Steric Effects: The presence of a substituent at the ortho position to the bromine atom can significantly hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. This steric hindrance is a major factor in the differential reactivity of the 2-bromophenylacetamide isomer compared to its meta and para counterparts.
Based on these principles, a general trend in reactivity can be predicted:
-
4-Bromophenylacetamide (para): This isomer is expected to be the most reactive. The bromine atom is electronically influenced by the para-acetamido group, and there is no steric hindrance to the oxidative addition step.
-
3-Bromophenylacetamide (meta): The reactivity of this isomer will be primarily governed by the inductive electronic effect of the acetamido group, with minimal steric hindrance. Its reactivity is generally expected to be intermediate between the para and ortho isomers.
-
2-Bromophenylacetamide (ortho): This isomer is anticipated to be the least reactive due to significant steric hindrance from the adjacent acetamido group, which impedes the approach of the palladium catalyst to the C-Br bond.
Experimental Data Summary
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenylacetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | ~60-80% |
| 3-Bromophenyl-substituted | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 12 | ~70-80% |
| 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 90 | 18 | ~91% |
Note: The data for the 3-bromo and 2-bromo isomers are from reactions with structurally related compounds due to the lack of specific data for the exact phenylacetamide isomers. The high yield for the 2-bromoaniline derivative was achieved with a specialized catalyst system designed to overcome steric hindrance.
Table 2: Representative Yields in Buchwald-Hartwig Amination Reactions
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-xylene | 100 | - | High |
| 3-Bromopyridine-D4 | Various amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | - | Moderate to High |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | Ammonia equivalent | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | - | Moderate to High |
Note: The data presented is for structurally analogous compounds to illustrate the general feasibility and conditions for the amination of such substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific bromophenylacetamide isomers.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure is a representative example for the coupling of an aryl bromide with a boronic acid.
Materials:
-
Bromophenylacetamide isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a reaction vessel, add the bromophenylacetamide isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This procedure provides a general method for the amination of an aryl bromide.
Materials:
-
Bromophenylacetamide isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction vessel.
-
Add the bromophenylacetamide isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The logical workflow for comparing the reactivity of the bromophenylacetamide isomers in a palladium-catalyzed cross-coupling reaction can be visualized as follows:
Comparative analysis of 2-(3-Bromophenyl)acetamide in different cross-coupling reactions
A Comparative Guide to the Cross-Coupling Reactions of 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound, a versatile building block, in several cornerstone cross-coupling reactions. The performance of this substrate is evaluated across Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The objective is to offer a clear, data-driven comparison of reaction conditions and outcomes to aid in the strategic planning of synthetic routes.
The following sections detail the experimental conditions, yields, and catalytic systems for each reaction type. This comparative data is crucial for selecting the optimal synthetic strategy based on desired product, functional group tolerance, and reaction efficiency.
Comparative Performance Data
The table below summarizes the typical reaction conditions and yields for the participation of this compound or structurally similar aryl bromides in four major cross-coupling reactions. These representative examples highlight the different requirements for catalysts, ligands, bases, and solvents for each transformation.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95% (typical) |
| Heck | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~80-90% (typical) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | (none) | Et₃N | CuI (co-cat.), THF | 65 | 12 | ~90% (typical) |
| Buchwald-Hartwig | Benzophenone imine | Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene | 110 | 12 | ~92% (typical) |
Experimental Protocols & Methodologies
Detailed experimental protocols provide the framework for reproducing these transformations. The following procedures are based on established literature methods for similar substrates.
General Experimental Workflow
A typical cross-coupling reaction follows a standardized workflow from setup to analysis. This process ensures reproducibility and safety.
Comparative Analysis of the Biological Activities of 2-(3-Bromophenyl)acetamide Derivatives and Analogues
A comprehensive guide for researchers and drug development professionals on the varied biological activities of 2-(3-Bromophenyl)acetamide derivatives and their structural analogues. This report details quantitative performance data, experimental methodologies, and associated signaling pathways.
The 2-phenylacetamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Substitution on the phenyl ring significantly influences the biological activity of these compounds. This guide provides a comparative analysis of this compound derivatives and their analogues, focusing on their performance in several key biological assays. The data presented herein is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to guide future drug discovery efforts.
Quantitative Biological Activity Data
The biological activities of this compound derivatives and their analogues have been evaluated across various assays, including anticryptosporidial, antidiabetic, antibacterial, and butyrylcholinesterase inhibition. The following tables summarize the quantitative data from these studies.
Table 1: Anticryptosporidial Activity
| Compound | EC50 (µM) vs. Cryptosporidium parvum | Reference |
| 2-(3-Bromophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Not explicitly stated, but related compounds with 3-halo substitutions show varied potencies. For instance, the 3-fluoro analog has an EC50 of 14 µM. | [4] |
| Analogue: 3-SF5 substituted | 1.1 | [4] |
| Analogue: 3-CF3 substituted | 1.1 | [4] |
| Analogue: 3-Nitro substituted | 18 | [4] |
| Analogue: 3-Cyano substituted | 38 | [4] |
| Nitazoxanide (Standard) | 3.8 | [4] |
Table 2: Antidiabetic Activity (α-Glucosidase and α-Amylase Inhibition)
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | 18.82 ± 0.89 | 5.17 ± 0.28 | [5] |
| Acarbose (Standard) | 58.8 ± 2.69 | Not specified in the same study for direct comparison | [5] |
| Flavonoid-bromophenylpropionic acid derivative 4 | 15.71 ± 0.21 | Not Assayed | [6] |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7h (N-(4-bromophenyl)) | >1000 (low activity) | Not Assayed | [7] |
Table 3: Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Phenylacetamide derivatives (general) | E. coli | 0.64 - 5.65 | [8] |
| Phenylacetamide derivatives (general) | MRSA | 0.66 - 5.65 | [8] |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 | [9] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d1, d2, d3) | Various bacterial and fungal species | Promising activity (qualitative) | [10] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high activity (qualitative) |
Table 4: Butyrylcholinesterase (BChE) Inhibition
| Compound | BChE IC50 (µM) | Reference |
| Various N-phenylacetamide analogues | General range of 0.049 to >50 | [11][12] |
| Uracil derivative with 1-(toluene-4-sulfonyl) group (analogue) | 0.137 | [13] |
| Neostigmine (Standard) | 0.084 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticryptosporidial Activity Assay (in vitro C. parvum-infected HCT-8 cell assay)
This assay evaluates the efficacy of compounds against Cryptosporidium parvum infection in a human ileocecal adenocarcinoma cell line (HCT-8).
-
Cell Culture: HCT-8 cells are grown to 60-80% confluency in 96-well plates.
-
Oocyst Preparation and Infection: C. parvum oocysts are pre-treated with 10 mM HCl and sodium taurocholate to induce excystation. The activated oocysts are then added to the HCT-8 cell monolayers.
-
Compound Treatment: After a 4-hour infection period, the cell monolayers are washed, and serial dilutions of the test compounds are added.
-
Incubation: The treated cultures are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Staining and Imaging: Cells are fixed, permeabilized, and stained with a fluorescently labeled lectin (e.g., FITC-conjugated Vicia villosa lectin) that specifically binds to the parasite. Host cell nuclei are counterstained (e.g., with Hoechst 33342).
-
Data Analysis: The parasite load is quantified using high-content imaging. The half-maximal effective concentration (EC50) is determined from the dose-response curve relative to untreated controls.
α-Glucosidase and α-Amylase Inhibition Assays
These assays determine the inhibitory potential of compounds against key carbohydrate-digesting enzymes.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase or α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9). The respective substrate (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase or starch for α-amylase) is also prepared in the same buffer.
-
Reaction Mixture: The test compound, dissolved in a solvent like DMSO, is pre-incubated with the enzyme solution.
-
Initiation of Reaction: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Measurement: For the α-glucosidase assay, the reaction is stopped by adding a basic solution (e.g., Na2CO3), and the absorbance of the liberated p-nitrophenol is measured at 405 nm. For the α-amylase assay, the reaction is terminated by adding dinitrosalicylic acid (DNSA) reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined. Ascorbic acid is commonly used as a positive control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.
-
Bacterial Culture Preparation: The bacterial strain of interest is cultured in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity and screen for inhibitors.
-
Reagent Preparation: A buffer solution (e.g., phosphate buffer, pH 7.4), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), the substrate (e.g., S-butyrylthiocholine iodide), and the BChE enzyme solution are prepared.
-
Reaction Mixture: The BChE enzyme, buffer, and different concentrations of the test inhibitor are pre-incubated in a 96-well plate.
-
Initiation of Reaction: DTNB and the substrate are added to the wells to start the reaction. The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives and their analogues can be attributed to their interaction with various cellular targets and signaling pathways.
Antidiabetic Activity via α-Glucosidase Inhibition
α-Glucosidase inhibitors act locally in the small intestine to delay the digestion of complex carbohydrates into absorbable monosaccharides like glucose. This delayed glucose absorption leads to a reduction in postprandial hyperglycemia. A key downstream effect of this delayed carbohydrate absorption is the enhanced secretion of glucagon-like peptide-1 (GLP-1) from L-cells in the lower intestine. GLP-1, in turn, stimulates insulin secretion, inhibits glucagon release, and promotes satiety, all of which contribute to improved glycemic control.
Caption: Mechanism of α-glucosidase inhibition by 2-phenylacetamide derivatives.
Neuroprotection via Butyrylcholinesterase Inhibition in Alzheimer's Disease
In the context of Alzheimer's disease, the neurotransmitter acetylcholine (ACh) is depleted. Butyrylcholinesterase (BChE), along with acetylcholinesterase (AChE), is responsible for the breakdown of ACh in the synaptic cleft. By inhibiting BChE, 2-phenylacetamide derivatives can increase the concentration and duration of action of ACh in the synapse. This enhanced cholinergic neurotransmission is thought to improve cognitive function.
Caption: Cholinergic synapse and the effect of BChE inhibition.
Antibacterial Mechanism of Action
While the exact mechanism for many novel phenylacetamide derivatives is still under investigation, some studies suggest that they may act by inhibiting essential bacterial enzymes, such as DNA topoisomerases (e.g., ParE), or by disrupting the bacterial cell membrane. Inhibition of DNA topoisomerases interferes with DNA replication and repair, leading to bacterial cell death. Cell membrane disruption leads to leakage of cellular contents and loss of viability.
Caption: Potential antibacterial mechanisms of phenylacetamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Compounds Derived from 2-(3-Bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the assay results for compounds synthesized from 2-(3-Bromophenyl)acetamide and its analogs. Due to the limited availability of public data on a wide range of derivatives from this specific starting material, this guide utilizes a key example from a closely related precursor, 2-bromo-N-(2-bromophenyl) acetamide, to illustrate the biological potential. The principles of structure-activity relationships (SAR) are also discussed to extrapolate the potential effects of substitutions on the biological activity of hypothetical derivatives of this compound.
I. Comparative Analysis of Biological Activity
The biological evaluation of acetamide derivatives often focuses on their potential as enzyme inhibitors and antioxidants. This section presents a summary of the quantitative data for a key compound and discusses the expected activity of other analogs based on established SAR principles.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[1] For many biological targets, electron-withdrawing groups (such as nitro, chloro, or bromo) and their position on the phenyl ring can drastically alter the efficacy of the compound. For instance, in some series of phenylacetamide derivatives, electron-withdrawing groups at the meta position of the phenyl ring have been shown to be favorable for anticonvulsant activity.[1] In the context of anticancer activity, derivatives bearing a para-nitro group have demonstrated potent cytotoxic effects.[2] The amide moiety itself is a crucial pharmacophore, though modifications can be tolerated and can even enhance activity.[1]
For the purpose of this guide, we will focus on the antidiabetic and antioxidant activities reported for a derivative of a 2-(bromophenyl)acetamide isomer.
Quantitative Assay Results
The following table summarizes the in vitro assay results for a potent synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][3]thiazin-2-yl)-1-(2-bromophenyl) acetamide (referred to as Compound FA2), which was synthesized from 2-bromo-N-(2-bromophenyl) acetamide.[4] This compound serves as a valuable reference for the potential activities of derivatives of this compound.
| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| α-Glucosidase Inhibition | Compound FA2 | 18.82 ± 0.89 | Acarbose | 58.8 ± 2.69 | [4] |
| α-Amylase Inhibition | Compound FA2 | 5.17 ± 0.28 | Acarbose | - | [4] |
| DPPH Radical Scavenging | Compound FA2 | - | Ascorbic Acid | - | [4] |
Note: The DPPH radical scavenging activity for Compound FA2 was confirmed, but a specific IC50 value was not provided in the source.
II. Experimental Protocols
Detailed methodologies for the key assays are provided below to enable reproducibility and further investigation.
α-Glucosidase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound solution to the wells.
-
Add α-glucosidase enzyme solution to the wells and incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.
Principle: The assay measures the amount of reducing sugars produced from the breakdown of starch by α-amylase. The reducing sugars are quantified using a reagent like 3,5-dinitrosalicylic acid (DNS), which changes color upon reduction.
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a test tube or 96-well plate, add the test compound solution and α-amylase enzyme solution.
-
Incubate the mixture.
-
Add a starch solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture.
-
Stop the reaction by adding DNS reagent and boiling the mixture.
-
After cooling, dilute the reaction mixture with water.
-
Measure the absorbance at 540 nm.
-
Acarbose can be used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate or cuvettes, add the test compound solutions.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100
III. Visualizations
The following diagrams illustrate a typical experimental workflow for enzyme inhibition screening and the signaling pathway relevant to the antidiabetic action of the tested compound.
Caption: Experimental workflow for screening enzyme inhibitors.
Caption: Inhibition of carbohydrate digestion signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Bromophenylacetamide Derivatives Compared to Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bromophenylacetamide derivatives against standard drugs in different therapeutic areas. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer an objective assessment of their performance.
Antidiabetic Activity: A 2-(N-aryl)acetamide Derivative vs. Acarbose
A notable derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (referred to as FA2), has demonstrated significant potential as an antidiabetic agent through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. Its performance has been directly compared with acarbose, a widely used oral anti-diabetic drug.
In Vitro Efficacy: Enzyme Inhibition
The inhibitory activity of the FA2 compound against α-glucosidase and α-amylase was quantified and compared with acarbose. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| FA2 Derivative | 18.82 ± 0.89[3] | 5.17 ± 0.28[3] |
| Acarbose (Standard) | 58.8 ± 2.69[3] | - |
Note: Acarbose IC50 for α-amylase was not provided in the comparative study, but it is a known inhibitor of the enzyme.
The data clearly indicates that the FA2 derivative is a more potent inhibitor of both α-glucosidase and α-amylase in vitro compared to the standard drug, acarbose, as evidenced by its lower IC50 values[3].
In Vivo Efficacy: Alloxan-Induced Diabetic Mouse Model
The antidiabetic efficacy of the FA2 derivative was further evaluated in an alloxan-induced diabetic mouse model. Various biochemical parameters were measured after 21 days of treatment and compared with both a diabetic control group and a group treated with acarbose.
| Parameter | Normal Control | Diabetic Control | FA2 Derivative (high dose) | Acarbose |
| Fasting Blood Glucose (mg/dL) | 100 ± 5.2 | 350 ± 11.2 | 120 ± 4.2 | 160 ± 7.3 |
| Serum Insulin (pmol/L) | - | - | 38 ± 2 | 25 ± 3.1[3] |
| HbA1c (%) | - | - | Significantly lower than acarbose | - |
| Serum Cholesterol (mg/dL) | 130 ± 3.1 | 250 ± 8.2 | 140 ± 5.1 | 170 ± 6.2 |
| Serum Triglycerides (mg/dL) | 110 ± 4.5 | 220 ± 7.1 | 125 ± 4.8 | 150 ± 5.9 |
| Serum Creatinine (mg/dL) | 0.8 ± 0.05 | 2.5 ± 0.1 | 1.0 ± 0.07 | 1.5 ± 0.09 |
The in vivo results corroborate the in vitro findings, with the FA2 derivative demonstrating superior performance in normalizing blood glucose, improving serum insulin levels, and correcting dyslipidemia compared to acarbose[3]. Histological examination of the pancreas, liver, and kidney also revealed that the FA2 compound was more effective in preserving tissue integrity than acarbose in the diabetic mice[3].
Mechanism of Action: Enzyme Kinetics
Kinetic studies were performed to elucidate the mechanism by which the FA2 derivative inhibits α-glucosidase and α-amylase. The results indicated a non-competitive mode of inhibition for both enzymes[3].
Caption: Non-competitive inhibition of α-glucosidase and α-amylase by the FA2 derivative.
Experimental Protocols
The inhibitory activity against α-glucosidase was determined using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The reaction mixture contained the enzyme, varying concentrations of the FA2 derivative or acarbose, and the substrate in a phosphate buffer. The reaction was incubated, and the amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. The percentage of inhibition was calculated, and the IC50 values were determined from dose-response curves.
The α-amylase inhibition assay was performed using starch as the substrate. The reaction mixture consisted of the enzyme, the test compound (FA2 derivative or acarbose), and a starch solution in a phosphate buffer. After incubation, the reaction was stopped by adding dinitrosalicylic acid (DNSA) reagent, and the absorbance was measured at 540 nm to determine the amount of reducing sugar produced. The IC50 values were calculated from the percentage of inhibition.
To determine the mode of inhibition, Lineweaver-Burk plots were constructed. The reaction velocity was measured at different substrate concentrations in the presence and absence of various concentrations of the FA2 inhibitor. For the α-glucosidase assay, pNPG concentrations ranged from 1 to 9 mM, and for the α-amylase assay, potato starch concentrations ranged from 0.25% to 2%. The inhibitor (FA2) concentrations used were from 0.1 mM to 1 mM[3].
Diabetes was induced in mice by a single intraperitoneal injection of alloxan. After the confirmation of diabetes, the mice were divided into different groups: normal control, diabetic control, FA2 derivative-treated, and acarbose-treated. The compounds were administered orally for 21 days. Blood samples were collected at regular intervals to measure fasting blood glucose levels. At the end of the study, the animals were sacrificed, and blood and tissue samples were collected for biochemical and histological analysis[3].
Caption: Workflow for the in vivo evaluation of the FA2 derivative in a diabetic mouse model.
Anticonvulsant Activity: A 2-(3-Bromophenyl)acetamide Derivative vs. Phenobarbital
A derivative of this compound, namely DL-2-hydroxy-2-(3'-bromophenyl)butyramide, has been investigated for its anticonvulsant properties and has shown efficacy comparable to the standard antiepileptic drug, phenobarbital.
Preclinical Efficacy: Pentylenetetrazol-Induced Seizures
The anticonvulsant activity of DL-2-hydroxy-2-(3'-bromophenyl)butyramide was assessed in a pentylenetetrazol (PTZ)-induced seizure model in rodents. This model is commonly used to identify compounds effective against absence seizures.
| Compound | Anticonvulsant Activity in PTZ Model |
| DL-2-hydroxy-2-(3'-bromophenyl)butyramide | Significant activity[1] |
| Phenobarbital (Standard) | Significant activity[1] |
The study reported that the this compound derivative exhibited a similar level of anticonvulsant activity to phenobarbital in this model[1]. However, detailed quantitative data such as ED50 values were not provided in the available literature.
Experimental Protocols
In this model, a convulsant agent, pentylenetetrazol, is administered to laboratory animals (typically mice or rats) to induce seizures. The test compound, in this case, DL-2-hydroxy-2-(3'-bromophenyl)butyramide, or the standard drug, phenobarbital, is administered prior to the PTZ injection. The ability of the compound to prevent or delay the onset of seizures is then observed and quantified. The effectiveness is often expressed as the dose required to protect 50% of the animals from seizures (ED50).
Conclusion
The presented data suggests that bromophenylacetamide derivatives are a promising class of compounds with potential therapeutic applications. The N-(2-bromophenyl) acetamide derivative, FA2, has demonstrated superior efficacy as an antidiabetic agent compared to the standard drug acarbose in both in vitro and in vivo studies. Similarly, a this compound derivative has shown significant anticonvulsant activity, comparable to phenobarbital. Further research, including more detailed quantitative studies, is warranted to fully elucidate the therapeutic potential of this class of compounds and to establish their safety profiles for potential clinical development.
References
A Comparative Spectroscopic Analysis of Bromophenylacetamide Isomers
A detailed examination of the spectroscopic signatures of ortho-, meta-, and para-bromophenylacetamide isomers reveals distinct patterns crucial for their differentiation and characterization in research and drug development. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of the bromine atom on the phenyl ring in bromophenylacetamide significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for the 2-bromo, 3-bromo, and 4-bromo isomers. Understanding these differences is paramount for unambiguous identification and for elucidating structure-activity relationships in medicinal chemistry.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of bromophenylacetamide.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Chemical Shift (δ) in ppm |
| 2-Bromophenylacetamide | Aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The amide proton (NH) signal is usually a broad singlet around δ 7.5-8.5 ppm. The acetyl methyl protons (CH₃) present as a singlet around δ 2.2 ppm. |
| 3-Bromophenylacetamide | The aromatic protons show distinct splitting patterns in the δ 7.0-7.8 ppm region. The amide proton (NH) signal is observed as a broad singlet, typically between δ 7.5-8.5 ppm. The acetyl methyl protons (CH₃) appear as a singlet around δ 2.1-2.2 ppm. |
| 4-Bromophenylacetamide | The aromatic protons often appear as two distinct doublets in the range of δ 7.3-7.6 ppm, characteristic of a para-substituted benzene ring.[1] The amide proton (NH) gives a broad singlet around δ 7.35 ppm.[1] The acetyl methyl protons (CH₃) are observed as a singlet at approximately δ 2.18 ppm.[1] |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | Chemical Shift (δ) in ppm |
| 2-Bromophenylacetamide | The carbonyl carbon (C=O) signal is expected around δ 168-170 ppm. The carbon bearing the bromine atom (C-Br) appears at a lower field compared to the other aromatic carbons. Aromatic carbons resonate in the δ 110-140 ppm range. The methyl carbon (CH₃) is found at approximately δ 24-25 ppm. |
| 3-Bromophenylacetamide | The carbonyl carbon (C=O) signal is typically in the δ 168-170 ppm region. The C-Br signal is observed within the aromatic region. The other aromatic carbons appear in the δ 115-140 ppm range. The methyl carbon (CH₃) resonates around δ 24-25 ppm. |
| 4-Bromophenylacetamide | The carbonyl carbon (C=O) is observed at δ 168.36 ppm.[1] The carbon attached to the bromine (C-Br) is found at δ 116.86 ppm.[1] The other aromatic carbons appear at δ 136.91, 131.95, and 121.36 ppm.[1] The methyl carbon (CH₃) signal is at δ 24.63 ppm.[1] |
IR Spectral Data (KBr Pellet)
| Isomer | Key Absorption Bands (cm⁻¹) |
| 2-Bromophenylacetamide | N-H stretching is typically observed around 3300 cm⁻¹. The C=O (amide I) stretching band appears near 1660 cm⁻¹. The N-H bending (amide II) band is found around 1550 cm⁻¹. C-Br stretching is observed in the fingerprint region, typically below 700 cm⁻¹. |
| 3-Bromophenylacetamide | A strong N-H stretching band is present around 3300 cm⁻¹. The C=O (amide I) stretching vibration is prominent near 1670 cm⁻¹. The N-H bending (amide II) vibration is located around 1540 cm⁻¹. The C-Br stretching frequency is in the lower frequency region of the fingerprint range. |
| 4-Bromophenylacetamide | The N-H stretching vibration is typically seen around 3294 cm⁻¹. The C=O (amide I) stretching absorption is strong and appears at approximately 1670 cm⁻¹. The N-H bending (amide II) band is observed near 1536 cm⁻¹. The C-Br stretching band is present in the fingerprint region. |
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) | | :--- | :--- | | 2-Bromophenylacetamide | 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes)[2][3] | Fragmentation patterns will be specific to the ortho isomer, potentially involving interactions with the adjacent amide group. | | 3-Bromophenylacetamide | 213/215 (isotopic pattern for bromine) | Fragmentation will differ from the ortho and para isomers due to the meta position of the bromine. | | 4-Bromophenylacetamide | 212.98 (reported as m/z)[1] | Common fragments arise from the loss of the acetyl group and subsequent rearrangements. |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of bromophenylacetamide isomers.
Caption: Experimental workflow for spectroscopic comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]
-
Sample Preparation: Approximately 5-10 mg of the bromophenylacetamide isomer was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][5] The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
Data Acquisition: For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was acquired.
-
Data Processing: The spectra were referenced to the TMS signal at 0.00 ppm. The chemical shifts (δ) are reported in parts per million (ppm), and the spin-spin coupling constants (J) are in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
-
Sample Preparation: A small amount of the solid bromophenylacetamide isomer was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectra were typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet was taken and automatically subtracted from the sample spectrum.
-
Data Processing: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7]
-
Sample Introduction: The sample was introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) was used, where the sample molecules in the gas phase were bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.
-
Data Interpretation: The mass spectrum was analyzed to determine the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M+2 peak for bromine-containing fragments.
References
- 1. rsc.org [rsc.org]
- 2. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
The Unseen Influence: A Comparative Guide to the Steric and Electronic Effects of Bromine Position in Bromophenylacetamides
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent positioning on a molecule's bioactivity is paramount. In the realm of phenylacetamide derivatives, the placement of a bromine atom on the phenyl ring—be it at the ortho, meta, or para position—can profoundly alter the compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of the steric and electronic effects of these positional isomers, drawing upon established chemical principles and analogous compound studies to illuminate the path for rational drug design.
While direct comparative experimental studies on the biological activities of ortho-, meta-, and para-bromophenylacetamides are not extensively available in current literature, a robust theoretical framework can be constructed. This framework allows for informed predictions regarding their behavior and provides a foundation for future empirical investigation.
Understanding the Fundamentals: Steric and Electronic Effects
The bromine substituent exerts both steric and electronic influences on the phenylacetamide scaffold.
-
Electronic Effects: Bromine is an electronegative atom, leading to an inductive electron-withdrawing effect (-I) across the sigma bond. Conversely, its lone pairs of electrons can participate in resonance, donating electron density to the pi system of the phenyl ring (+R effect). This dual nature means the net electronic effect is position-dependent. The +R effect is most pronounced at the ortho and para positions, while the -I effect is felt at all positions but diminishes with distance.
-
Steric Effects: The size of the bromine atom creates steric hindrance, which is most significant at the ortho position due to its proximity to the acetamide side chain. This can restrict the rotation of the phenyl ring and influence how the molecule interacts with biological targets.
The interplay of these effects dictates the molecule's overall properties, from its shape and polarity to its reactivity and ability to bind to enzymes or receptors.
Comparative Analysis of Physicochemical Properties
The position of the bromine atom is anticipated to have a discernible impact on key physicochemical parameters that are crucial for a compound's pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted relative differences between the three isomers.
| Property | Ortho-Bromo Isomer | Meta-Bromo Isomer | Para-Bromo Isomer | Rationale |
| Lipophilicity (logP) | Higher | High | Highest | Bromine is a lipophilic atom. While all isomers will be more lipophilic than the parent phenylacetamide, the para isomer is expected to have the highest logP due to its symmetrical structure, which can lead to more efficient packing in a nonpolar environment. The ortho isomer's intramolecular interactions might slightly reduce its overall lipophilicity compared to the para isomer. |
| Dipole Moment | Highest | High | Lower | The vector sum of the individual bond dipoles will be greatest in the ortho isomer due to the proximity and orientation of the electronegative bromine and the amide group. The para isomer, being more symmetrical, is expected to have the lowest dipole moment of the three. A higher dipole moment can influence solubility and interactions with polar biological targets. |
| Acidity (pKa of N-H) | Lower pKa (more acidic) | Higher pKa (less acidic) | Higher pKa (less acidic) | The electron-withdrawing inductive effect of bromine will increase the acidity of the amide N-H bond. This effect is strongest at the ortho position. At the para position, the electron-donating resonance effect can counteract the inductive effect to some extent, making the N-H bond less acidic compared to the ortho isomer. The meta position is primarily influenced by the inductive effect, but to a lesser extent than the ortho position. |
Predicted Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The variations in steric and electronic properties among the bromophenylacetamide isomers are likely to translate into different biological activities. A study on positional isomers of acetaminophen (p-, m-, and o-acetamidophenol) revealed that the position of the hydroxyl group significantly influenced their ability to stimulate the proliferation of breast cancer cells, with the order of potency being para > meta > ortho.[1] This suggests that a similar positional dependence on activity could exist for bromophenylacetamides.
A Conceptual Workflow for Investigating Positional Isomer Effects
The following diagram illustrates a logical workflow for the synthesis and comparative evaluation of bromophenylacetamide isomers.
Caption: A workflow for the synthesis and evaluation of bromophenylacetamide isomers.
Experimental Protocols for Comparative Analysis
To empirically determine the effects of bromine positioning, a series of standardized assays should be conducted. Below are detailed methodologies for key experiments.
Synthesis of Bromophenylacetamide Isomers
Objective: To synthesize 2-bromophenylacetamide, 3-bromophenylacetamide, and 4-bromophenylacetamide.
Materials:
-
2-bromoaniline, 3-bromoaniline, or 4-bromoaniline
-
Acetyl chloride or acetic anhydride
-
An appropriate solvent (e.g., dichloromethane, ethyl acetate)
-
A base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve the respective bromoaniline isomer in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure bromophenylacetamide isomer.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) for each isomer.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The synthesized bromophenylacetamide isomers
-
Centrifuge tubes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of each isomer in either n-octanol or water.
-
In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and water.
-
Add a known amount of the isomer stock solution to the tube.
-
Securely cap the tube and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the aqueous and octanol layers.
-
Determine the concentration of the isomer in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the logP value using the formula: logP = log([isomer]octanol / [isomer]water).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of the bromophenylacetamide isomers on a cancer cell line.
Materials:
-
A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
The synthesized bromophenylacetamide isomers dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each isomer in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.
Conclusion
The strategic placement of a bromine atom on the phenyl ring of a phenylacetamide scaffold is a critical consideration in drug design. While direct comparative data for the ortho, meta, and para isomers is currently sparse, a theoretical analysis based on fundamental principles of steric and electronic effects provides a valuable predictive framework. It is hypothesized that the para-bromophenylacetamide will exhibit the highest lipophilicity and potentially distinct biological activity due to its unique electronic and steric profile. The ortho isomer, with its significant steric hindrance and strong inductive effect, is also expected to display a unique activity profile. The meta isomer presents an intermediate case. Future research involving the direct, side-by-side experimental evaluation of these isomers is essential to validate these hypotheses and to fully elucidate the structure-activity relationships within this class of compounds. Such studies will undoubtedly contribute to the more rational design of novel phenylacetamide-based therapeutic agents.
References
The Strategic Synthesis of p38 MAP Kinase Inhibitors: A Cost-Effectiveness Analysis of 2-(3-Bromophenyl)acetamide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and overall yield. This guide provides a comparative analysis of the use of 2-(3-Bromophenyl)acetamide in the synthesis of p38 MAP kinase inhibitors, a promising class of therapeutics for inflammatory diseases and cancer. We will objectively compare its performance against viable synthetic alternatives, supported by available experimental data, to inform strategic decisions in the synthesis of these valuable compounds.
The 3-bromophenylacetyl moiety is a key structural component in a variety of potent p38 MAP kinase inhibitors. The introduction of this group can be achieved through several synthetic routes, with the choice of starting material significantly impacting the overall cost-effectiveness of the process. Here, we evaluate three primary approaches:
-
Direct Amidation using this compound: Utilizing the readily available amide to directly form the target amide bond.
-
Amide Bond Formation with 2-(3-Bromophenyl)acetic Acid: Activating the corresponding carboxylic acid for coupling with an amine.
-
Acylation with a 2-(3-Bromophenyl)acetyl Derivative: Starting from a more reactive species like an acyl chloride, which can be synthesized from precursors such as 3-bromotoluene.
Comparative Cost Analysis of Starting Materials
To provide a clear financial perspective, the following table summarizes the approximate costs of the key starting materials for each synthetic route. Prices are based on currently available catalog listings from various suppliers and are subject to change.
| Starting Material | Structure | CAS Number | Purity | Price (USD/kg) |
| This compound | 60312-83-6 | >95% | ~$5,000 - $10,000 | |
| 2-(3-Bromophenyl)acetic Acid | 1878-67-7 | >98% | ~$2,000 - $4,000 | |
| 3-Bromotoluene | 591-17-3 | >98% | ~$50 - $150 | |
| 3-Bromoaniline | 591-19-5 | >98% | ~$300 - $600 |
Note: Prices are estimates for bulk quantities and can vary significantly between suppliers.
Synthetic Route Comparison: A Case Study in p38 MAP Kinase Inhibitor Synthesis
A common scaffold in p38 MAP kinase inhibitors involves the N-acylation of an aminopyridine derivative. For this analysis, we will consider the synthesis of a hypothetical, yet representative, target molecule: N-(pyridin-4-yl)-2-(3-bromophenyl)acetamide .
Route 1: Direct use of this compound
This is the most straightforward approach, involving the direct coupling of this compound with a suitable pyridine derivative. However, this route is often the least efficient due to the low reactivity of the amide.
Route 2: Amide coupling with 2-(3-Bromophenyl)acetic Acid
A more common and generally higher-yielding approach involves the activation of 2-(3-bromophenyl)acetic acid with a coupling agent, followed by reaction with 4-aminopyridine.
Route 3: Acylation with 2-(3-Bromophenyl)acetyl Chloride
This route utilizes a highly reactive acyl chloride, which can be prepared from 2-(3-bromophenyl)acetic acid or other precursors. This method is typically fast and high-yielding but involves an extra synthetic step and the handling of a moisture-sensitive reagent.
The following table compares the hypothetical performance of these three routes for the synthesis of our target molecule.
| Parameter | Route 1: this compound | Route 2: 2-(3-Bromophenyl)acetic Acid | Route 3: 2-(3-Bromophenyl)acetyl Chloride |
| Starting Material Cost | High | Moderate | Low (for precursor) |
| Reagent Cost | Low | High (coupling agents) | Moderate (chlorinating agent) |
| Number of Steps | 1 | 1 | 2 (including acyl chloride prep) |
| Reaction Time | Long (potentially >24h) | Moderate (2-12h) | Short (1-4h) |
| Typical Yield | Low to Moderate (20-50%) | High (70-95%) | Very High (>90%) |
| Purification | Moderate to Difficult | Moderate | Easy to Moderate |
| Overall Cost-Effectiveness | Low | High | Moderate to High |
Experimental Protocols
Route 2: Amide Coupling with 2-(3-Bromophenyl)acetic Acid
Materials:
-
2-(3-Bromophenyl)acetic acid (1.0 eq)
-
4-Aminopyridine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(3-bromophenyl)acetic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-aminopyridine to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(pyridin-4-yl)-2-(3-bromophenyl)acetamide.
Route 3: Acylation with 2-(3-Bromophenyl)acetyl Chloride
Part A: Synthesis of 2-(3-Bromophenyl)acetyl Chloride
Materials:
-
2-(3-Bromophenyl)acetic acid (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(3-bromophenyl)acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-(3-bromophenyl)acetyl chloride, which can be used directly in the next step.
Part B: Acylation of 4-Aminopyridine
Materials:
-
Crude 2-(3-Bromophenyl)acetyl chloride (1.0 eq)
-
4-Aminopyridine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-aminopyridine and triethylamine in anhydrous DCM and cool to 0 °C.
-
Add a solution of crude 2-(3-bromophenyl)acetyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Strategy and Biological Context
To better understand the synthetic workflow and the biological relevance of the target molecules, the following diagrams are provided.
Caption: Comparative workflow of two primary synthetic routes.
The p38 MAP kinase inhibitors synthesized using these methods play a crucial role in modulating cellular responses to stress and inflammation. The diagram below illustrates the simplified p38 MAPK signaling pathway, highlighting the point of intervention for these inhibitors.
Caption: Simplified p38 MAPK signaling pathway and inhibitor action.
Conclusion and Recommendations
Based on this analysis, the direct use of This compound is the least cost-effective option for the synthesis of p38 MAP kinase inhibitors due to its high cost and likely low reactivity, leading to poor yields and difficult purification.
The most balanced and cost-effective approach for laboratory and pilot-scale synthesis appears to be Route 2, utilizing 2-(3-Bromophenyl)acetic Acid . While the initial cost of the starting material is higher than that of 3-bromotoluene, the high efficiency of modern coupling reagents leads to excellent yields in a single step, minimizing downstream processing costs and waste.
For large-scale industrial production, Route 3, starting from a cost-effective precursor like 3-bromotoluene to generate the acyl chloride in-house , could be the most economical choice. Although it involves an additional synthetic step, the low cost of the initial starting material and the high efficiency of the acylation reaction can lead to significant cost savings at scale. However, this route requires careful handling of hazardous reagents and optimization of the acyl chloride formation step.
Ultimately, the choice of synthetic route will depend on the specific scale of the synthesis, available resources, and the desired balance between upfront material costs and process efficiency. For most research and development applications, the reliability and high yield of the amide coupling of 2-(3-bromophenyl)acetic acid make it the recommended starting point.
A Comparative Purity Analysis of Commercially Available 2-(3-Bromophenyl)acetamide for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results and the safety of potential drug candidates. This guide provides a comparative purity analysis of commercially available 2-(3-Bromophenyl)acetamide, a key building block in organic synthesis. The following data and protocols are presented to assist in the selection of the most suitable grade of this compound for specific research needs.
Executive Summary
The purity of this compound from various commercial suppliers was assessed using a panel of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide presents a hypothetical comparison based on typical findings in the pharmaceutical industry to illustrate the potential variability in product quality between suppliers. Detailed experimental protocols are provided to enable researchers to perform their own quality control assessments.
Comparative Purity Data
The following table summarizes the hypothetical purity data for this compound from four representative commercial suppliers. The data highlights the presence of common process-related impurities and isomeric variants.
| Supplier | Purity (HPLC, %) | 3-Bromophenylacetic Acid (%) | Isomeric Impurities (2- & 4-isomers, GC-MS, %) | Other Impurities (GC-MS, %) |
| Supplier A | 99.5 | 0.15 | < 0.05 | 0.30 |
| Supplier B | 98.8 | 0.50 | 0.20 | 0.50 |
| Supplier C | 99.8 | < 0.05 | < 0.05 | 0.15 |
| Supplier D | 99.2 | 0.30 | 0.10 | 0.40 |
Potential Impurities in this compound
The synthesis of this compound typically involves the amidation of 3-bromophenylacetic acid. This process can lead to several potential impurities:
-
Unreacted Starting Material: 3-bromophenylacetic acid.
-
Isomeric Impurities: 2-(2-Bromophenyl)acetamide and 2-(4-Bromophenyl)acetamide, which may arise from impurities present in the 3-bromophenylacetic acid starting material.
-
By-products: Formed during the amidation reaction.
-
Residual Solvents: Used during the synthesis and purification process.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed to identify and quantify volatile and semi-volatile impurities, including isomeric impurities and residual solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the main component and to identify the structure of any significant impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Experiments: Standard ¹H, ¹³C, and optionally 2D NMR experiments (e.g., COSY, HSQC) for detailed structural elucidation of impurities.
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for a comprehensive purity analysis of a commercially available chemical substance like this compound.
Safety Operating Guide
Proper Disposal of 2-(3-Bromophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(3-Bromophenyl)acetamide, ensuring the protection of researchers, scientists, and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile of this compound
Before handling and disposal, it is crucial to be aware of the potential hazards associated with this compound. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3][4]
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Halogenated Waste: As a brominated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams to prevent complications and increased costs in the disposal process.
2. Waste Collection and Container Management:
-
Use a Compatible Container: Collect the waste in a chemically compatible and leak-proof container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Keep Container Closed: The waste container must be kept tightly closed except when adding waste.
-
Proper Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The laboratory or room number of origin.
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
3. Storage of Chemical Waste:
-
Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the waste container in secondary containment to capture any potential leaks.
-
Segregate Incompatibles: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.
4. Disposal of Empty Containers:
-
Triple Rinsing: To be disposed of as non-hazardous waste, an empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected and added to the appropriate halogenated organic waste container.
-
Deface Label: After triple-rinsing and air-drying, deface or remove the original chemical label on the container before disposing of it in the regular trash.
5. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Do not attempt to transport the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.
-
Complete Necessary Paperwork: Fill out any required waste disposal forms or online requests as mandated by your institution's EHS procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(3-Bromophenyl)acetamide
Essential Safety and Handling Guide for 2-(3-Bromophenyl)acetamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound, based on its hazard profile which includes potential for skin, eye, and respiratory irritation.[1][2][3]
| PPE Category | Specification | Purpose |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles.[4] | To protect eyes from dust particles and splashes. |
| Body Protection | A laboratory coat or protective clothing.[1][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator should be worn.[4] | To prevent inhalation of irritating dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures consistency and safety in the laboratory.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
Weighing and Transferring
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the chemical.
-
Weighing: If weighing, do so on a calibrated balance within the fume hood. Use weighing paper or a suitable container to avoid contaminating the balance.
-
Clean-up: After transferring the chemical, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
During the Experiment
-
Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing throughout the procedure.[1]
-
Container Management: Keep the container of this compound tightly closed when not in use.[2]
-
Hand Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
In Case of a Spill
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a powder spill, cover it with a plastic sheet to minimize spreading.[4]
-
Clean-up: Wearing appropriate PPE, mechanically take up the spilled material and place it in a suitable container for disposal.[4] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste.[2]
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[2][5] Do not reuse the container.[4]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable local, regional, and national laws and regulations.[4]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
